methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 |
InChI Key |
KIOWEKVRGLYORJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several approved kinase inhibitors (e.g., Pazopanib, Axitinib).[1] However, the synthesis of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate presents a classic regioselectivity challenge: distinguishing between the thermodynamically favored N1-alkylation and the kinetically favored N2-alkylation.
This guide details a robust, field-proven synthetic route that prioritizes N2-selectivity . Unlike traditional alkylation methods (e.g., MeI/base) that yield difficult-to-separate mixtures, this protocol utilizes methyl 2,2,2-trichloroacetimidate under acidic catalysis to achieve high regiocontrol.[2]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is dissected into two primary components: the 5-chloro-1H-indazole-3-carboxylate core and the methyl group at the N2 position.
The Regioselectivity Challenge
Indazoles possess two nucleophilic nitrogens.
-
N1 (Pyrrole-like): The protonated site in neutral 1H-indazoles. Alkylation here is thermodynamically favored and typically yields the benzenoid structure.
-
N2 (Pyridine-like): Possesses a localized lone pair in the plane of the ring. Alkylation here yields the quinonoid structure (2H-indazole) and is kinetically favored with hard electrophiles and specific solvent effects.
Strategic Choice: We will construct the 1H-indazole core first, then employ a kinetic alkylation strategy using an imidate reagent to lock in the N2-isomer.
Figure 1: Retrosynthetic logic prioritizing N2-selective installation on the pre-formed indazole core.
Part 2: Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Scaffold
Objective: Preparation of Methyl 5-chloro-1H-indazole-3-carboxylate from 5-chloroisatin.
Mechanism: This sequence involves the hydrolytic ring opening of isatin to the keto-acid, formation of a diazonium salt, reduction to the hydrazine, and acid-catalyzed cyclization (modified Sandmeyer/Pschorr type reaction).
Step 1.1: Preparation of 5-Chloro-1H-indazole-3-carboxylic acid
-
Ring Opening: Suspend 5-chloroisatin (10.0 g, 55 mmol) in water (100 mL). Add NaOH (2.5 g, 60 mmol) and warm to 50°C until fully dissolved (formation of sodium isatinate). Cool to 0°C.[3]
-
Diazotization: Add a solution of NaNO2 (4.0 g, 58 mmol) in water (15 mL) to the isatinate solution.
-
Addition to Acid: Dropwise add this mixture to a stirred solution of concentrated H2SO4 (10 mL) in water (100 mL) maintained at 0–5°C. Stir for 15 min. Caution: Evolution of NOx gases.
-
Reduction: Slowly add a solution of SnCl2·2H2O (30 g, 132 mmol) in concentrated HCl (40 mL) while maintaining temperature <5°C. The diazonium salt is reduced to the hydrazine intermediate.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine intermediate cyclizes to form the indazole ring.[3]
-
Isolation: Filter the resulting precipitate. Wash with water and dry in vacuo to yield 5-chloro-1H-indazole-3-carboxylic acid as a tan solid (Yield: ~75-85%).
Step 1.2: Esterification
-
Setup: Suspend the crude acid (8.0 g) in dry Methanol (80 mL).
-
Catalysis: Add concentrated H2SO4 (2.0 mL) dropwise.
-
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. Concentrate methanol to ~20 mL. Pour into ice water (100 mL) and neutralize with saturated NaHCO3.
-
Extraction: Extract with EtOAc (3 x 50 mL). Dry organic layers over Na2SO4 and concentrate.[4]
-
Purification: Recrystallize from minimal Methanol/DCM or use flash chromatography if necessary.
-
Product:Methyl 5-chloro-1H-indazole-3-carboxylate .
-
Appearance: Off-white solid.
-
Phase 2: Regioselective N2-Methylation
Objective: Selective methylation at the N2 position using Methyl 2,2,2-trichloroacetimidate.[2][5]
Rationale: Direct alkylation with MeI/K2CO3 typically yields a 1:1 or N1-favored mixture. The use of methyl 2,2,2-trichloroacetimidate with a catalytic acid (TMSOTf or TfOH) proceeds via a kinetic pathway that highly favors the N2-isomer due to the specific orbital availability of the N2 lone pair for attack on the activated imidate.
Protocol:
-
Preparation: In a flame-dried flask under N2, dissolve Methyl 5-chloro-1H-indazole-3-carboxylate (2.1 g, 10 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.64 g, 15 mmol, 1.5 equiv).
-
Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (180 µL, 0.1 equiv) or TfOH (Triflic acid) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Note: The reaction often precipitates the trichloroacetamide byproduct.
-
-
Quench: Add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 10 min.
-
Extraction: Separate layers. Extract aqueous phase with DCM (2 x 20 mL). Combined organics are dried (MgSO4) and concentrated.[6][7]
-
Purification: The crude residue contains the product and trichloroacetamide. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Selectivity: Typically >10:1 (N2:N1).
-
Yield: ~80-90%.[8]
-
Part 3: Data Presentation & Characterization[9][10]
Workflow Diagram
Figure 2: Complete synthetic workflow from commercial starting material to target.
Comparison of Methylation Methods
| Parameter | Method A: MeI / K2CO3 | Method B: Me3OBF4 (Meerwein) | Method C: Imidate (Recommended) |
| Reagents | Methyl Iodide, Base | Trimethyloxonium tetrafluoroborate | Methyl 2,2,2-trichloroacetimidate, TMSOTf |
| Conditions | DMF, 60°C | DCM, RT | DCM, RT |
| Major Isomer | N1 (Thermodynamic) | N2 (Kinetic) | N2 (Kinetic) |
| Selectivity (N2:N1) | ~ 0.5 : 1 | ~ 4 : 1 | > 10 : 1 |
| Purification | Difficult (Close Rf) | Moderate | Easy (High selectivity) |
| Scalability | High | Low (Moisture sensitive) | High |
Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
-
N2-Me: Singlet at ~4.1 - 4.3 ppm . (Key differentiator: N1-Me typically appears upfield at ~4.0 ppm).
-
COOMe: Singlet at ~3.9 ppm.
-
Aromatic: Three protons. H-4 (doublet, ~7.9 ppm) is deshielded by the carbonyl.
-
-
13C NMR:
-
N-Me: ~40-42 ppm for N2-Me (vs ~36 ppm for N1-Me).
-
-
Mass Spec: [M+H]+ = 225.04 (for 35Cl).
References
-
Regioselective N2-Alkylation of Indazoles
-
Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[9] "Acid-Catalyzed Alkylation of 1H-Indazoles with Alkyl 2,2,2-Trichloroacetimidates." Synthesis, 54(12), 3215-3226.
-
-
Scaffold Synthesis (Isatin Route)
- Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.
-
Mechanistic Insight (N1 vs N2)
- Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
-
Alternative N2-Methylation (Meerwein's Reagent)
- Cheung, M., Boloor, A., & Stafford, J. A. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 68(10), 4093–4095.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. (2S)-Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | 173903-18-9 [chemicalbook.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
Physical and Chemical Characteristics of Indazole Carboxylic Acids
This technical guide details the physicochemical architecture, synthetic reactivity, and experimental handling of indazole carboxylic acids (ICAs). It is designed for researchers requiring actionable data for lead optimization and process chemistry.
A Technical Guide for Drug Discovery & Development
Executive Summary
Indazole carboxylic acids (ICAs) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for hexokinase inhibitors (e.g., Lonidamine ), 5-HT3 antagonists (e.g., Granisetron analogs), and synthetic cannabinoids. Their utility stems from a unique amphoteric nature and the ability to participate in defined hydrogen-bonding networks. However, their development is often complicated by annular tautomerism and solubility-limited bioavailability . This guide provides the structural and physicochemical data necessary to navigate these challenges.
Structural Fundamentals & Tautomerism
The indazole ring system exists in a tautomeric equilibrium that critically influences ligand-protein binding and solubility. For indazole-3-carboxylic acid, the 1H-tautomer is thermodynamically dominant, but the energy barrier is low enough that substituents and solvent polarity can shift this equilibrium.
Annular Tautomerism
-
Thermodynamics: The
-indazole form is stabilized by aromaticity (10 -electron system) and is approximately 2.3 kcal/mol (13.6 kJ/mol) more stable than the -form in the gas phase. -
Solvent Effects: In non-polar solvents (
), the -tautomer can be stabilized by intermolecular hydrogen bonding (dimerization). In polar protic solvents ( , MeOH), the -form predominates. -
Implication: Docking studies must account for both tautomers. A "locked" N-alkylated analog is often synthesized early to validate the active binding mode.
Ionization States
ICAs are ampholytes. Understanding their ionization at physiological pH is critical for predicting membrane permeability (
-
Cationic Form (
): Protonation occurs at . -
Neutral/Zwitterionic Form (
): The molecule exists primarily as the neutral carboxylic acid. -
Anionic Form (
): Deprotonation of the carboxylic acid ( ). -
Dianionic Form (
): Deprotonation of the indole-like .
Figure 1: Tautomeric equilibrium and pH-dependent ionization states of Indazole-3-Carboxylic Acid.
Physicochemical Properties
The following data refers to the parent compound, 1H-indazole-3-carboxylic acid (CAS 4498-67-3) .
Key Metrics Table
| Property | Value | Notes |
| Molecular Weight | 162.15 g/mol | Fragment-like scaffold |
| Melting Point | 266–270 °C (dec.)[1][2] | High lattice energy due to H-bond dimers |
| Predicted; stronger acid than benzoic acid ( | ||
| Very weak acid; requires strong base (NaH) to deprotonate | ||
| Weak base; protonates only in strong acid | ||
| Moderate lipophilicity; good membrane permeability potential | ||
| Solubility (Water) | Low ( | Poor solubility at acidic pH; dissolves in basic buffers |
| Solubility (Organics) | DMSO, MeOH (Slight) | Soluble in hot DMF; Form B soluble in EtOAc |
| UV | 278 nm | Distinct from indole analogs |
Solubility & Crystal Polymorphism
-
Polymorphs:
-
Solubility Strategy: For biological assays, dissolve in DMSO to create a stock solution (up to 50 mM), then dilute into buffer. Ensure final buffer pH is
to maintain the anionic (soluble) state.
Spectroscopic Signatures
Accurate characterization requires distinguishing the indazole core from impurities like isatin or hydrazones.
-
Infrared (IR):
-
C=O Stretch:
(Strong). -
N-H/O-H Stretch: Broad band
due to dimerization.
-
-
NMR (DMSO-
, 400 MHz):- 13.9 (s, 1H, COOH) – often broad or invisible if wet.
- 13.0 (s, 1H, NH) – exchangeable.
- 8.1–8.2 (d, 1H, H-4) – Deshielded by carbonyl anisotropy.
- 7.6 (d, 1H, H-7).
- 7.2–7.4 (m, 2H, H-5, H-6).
-
UV-Vis:
-
Derivative spectrophotometry (2nd/3rd derivatives) is the gold standard for distinguishing
-substituted from -substituted isomers without X-ray crystallography.
-
Synthetic Reactivity & Protocols
Reactivity Profile
-
N-Alkylation (Regioselectivity):
-
Condition:
/ DMF / Alkyl Halide. -
Outcome: Mixtures of
and alkylation. is generally favored thermodynamically, but can form kinetically. -
Optimization: Use of bulky protecting groups (e.g., THP, SEM) or specific bases (
) can improve selectivity.
-
-
Decarboxylation:
-
Unlike indazole-2 -carboxylic acids (which decarboxylate easily), the 3-carboxylic acid is thermally stable up to its melting point (
).
-
-
Amide Coupling:
-
Standard coupling reagents (EDC/HOBt, HATU) work well.
-
Warning: The free
can interfere. It is best practice to protect (e.g., with Boc or Methyl) before activating the carboxylic acid to prevent side reactions or polymerization.
-
Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid (Isatin Route)
This route avoids hazardous diazonium intermediates.
Step 1: Hydrolysis & Rearrangement
-
Reagents: Isatin (
eq), NaOH ( eq, aq), ( eq). -
Procedure: Dissolve isatin in aqueous NaOH. Cool to
. Add solution dropwise. -
Cyclization: Slowly add the mixture to dilute
at . Add (reducing agent) to the resulting diazonium species in situ (Sandmeyer-type cyclization). -
Workup: The product precipitates as a solid. Filter, wash with water, and recrystallize from Acetic Acid (yields Form A).
Step 2: Amide Coupling (General Protocol)
-
Activation: Dissolve Indazole-3-COOH (
mmol) in DMF. Add HATU ( mmol) and DIPEA ( mmol). Stir for 15 min. -
Coupling: Add amine (
mmol). Stir at RT for 4–6 h. -
Quench: Pour into ice water. The amide usually precipitates.
-
Purification: If oil forms, extract with EtOAc, wash with
(5% aq) to remove DMF, then brine.
Figure 2: Synthetic pathway from Isatin to Indazole-3-Carboxamides.
Applications in Drug Discovery
Case Study: Lonidamine
-
Structure: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.
-
Mechanism: Inhibits mitochondrial Hexokinase II, disrupting the Warburg effect in cancer cells.
-
SAR Insight: The carboxylic acid is essential for mimicking the phosphate of the substrate. The N1-benzyl group provides hydrophobic anchorage.
Design Heuristics
-
Isosteres: The indazole-3-COOH is often used as a bioisostere for indole-3-COOH or naphthalene-2-COOH to improve solubility and metabolic stability.
-
Scaffold Hopping: Replacing the carboxylic acid with a bioisostere (e.g., tetrazole or acyl sulfonamide) can improve potency and permeability (
modulation).
References
-
PubChem. Indazole-3-carboxylic acid | C8H6N2O2.[5][6] National Library of Medicine. Available at: [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A. Available at: [Link][7]
-
Vetuschi, C., et al. (2006). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Spectroscopy Letters. Available at: [Link]
- Google Patents.Methods for the preparation of indazole-3-carboxylic acid (US20110172428A1).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Solvent Selection for Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
[1]
Executive Summary & Chemical Identity
This compound is a substituted indazole ester, primarily utilized as a scaffold in the synthesis of bioactive molecules (e.g., kinase inhibitors, anti-inflammatory agents).[1] Unlike its 1H-isomer, the 2H-isomer features a fixed N-methyl group at the 2-position, eliminating the hydrogen bond donor capability of the pyrazole ring.[1] This structural modification significantly alters its solubility profile, enhancing lipophilicity and solubility in aprotic organic solvents.
Chemical Structure Analysis[1][2][3]
-
Core Scaffold: Indazole (fused benzene and pyrazole rings).[1]
-
Functional Groups:
-
Methyl Ester (C-3): Increases lipophilicity compared to the free acid; susceptible to hydrolysis in aqueous bases.[1]
-
Chlorine (C-5): Electron-withdrawing group; enhances lipophilicity (LogP) and crystal lattice energy.[1]
-
N-Methyl (N-2): "Caps" the nitrogen, preventing intermolecular H-bonding.[1] This typically lowers the melting point relative to the 1H-analog and increases solubility in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]
-
Physicochemical Properties (Predicted & Comparative)
Direct experimental data for the 5-chloro analog is sparse in public literature.[1] The following values are derived from computational prediction models and comparative analysis with the known 5-bromo-2-methyl-2H-indazole-3-carboxylate analog [1].
| Property | Predicted/Comparative Value | Rationale |
| Molecular Formula | C₁₀H₉ClN₂O₂ | - |
| Molecular Weight | 224.64 g/mol | - |
| Melting Point | 115–125 °C | Based on 5-bromo analog MP (122 °C) [1].[1] Cl is smaller than Br, suggesting a similar or slightly lower MP.[1] |
| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity due to Cl and methyl groups.[1] |
| H-Bond Donors | 0 | N-2 methylation removes the donor.[1] |
| H-Bond Acceptors | 3 | Ester carbonyl, N-1, and ester oxygen.[1] |
Solubility Profile & Solvent Selection
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) for similar fused heterocycles, the solubility of this compound is categorized below.
Tier 1: High Solubility Solvents (Preferred for Synthesis)
These solvents are recommended for reaction media (e.g., Suzuki couplings, SNAr) and preparing stock solutions.[1]
-
Dichloromethane (DCM): Excellent solvent.[1] The lack of H-bond donors in the solute makes it highly compatible with DCM.[1]
-
Tetrahydrofuran (THF): Excellent solubility; suitable for cryogenic reactions.[1]
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): High solubility (>50 mg/mL expected).[1] Ideal for biological assays or high-temperature reactions.[1]
Tier 2: Moderate Solubility (Purification & Crystallization)
These solvents are ideal for recrystallization or chromatography eluents.[1]
-
Ethyl Acetate (EtOAc): Moderate to high solubility.[1] Often used as the "good" solvent in recrystallization pairs.[1]
-
Acetone: Good solubility, but prone to evaporation.
-
Acetonitrile (MeCN): Moderate solubility; useful for HPLC mobile phases.[1]
-
Methanol / Ethanol: Lower solubility than aprotic solvents due to the hydrophobic Cl and methyl groups, but solubility increases significantly with heat.
Tier 3: Poor Solubility / Anti-Solvents[1]
-
Hexanes / Heptane: Very low solubility at room temperature.[1] Used as an anti-solvent to precipitate the compound from EtOAc or DCM solutions.[1]
-
Diethyl Ether: Low to moderate solubility; often used to wash crude solids.[1]
Recommended Solvent Systems
-
Chromatography: Hexanes : Ethyl Acetate (Gradient 0% → 60% EtOAc) [1].[1]
-
Recrystallization:
-
System A: Dissolve in minimal hot Ethyl Acetate , add hot Hexanes until cloudy, cool slowly.
-
System B: Dissolve in minimal DCM , layer with Hexanes for diffusion crystallization.
-
Experimental Protocols for Solubility Determination
Since exact quantitative data may vary by batch purity, researchers should validate solubility using the following protocols.
Protocol A: Gravimetric Solubility Screen (High Accuracy)
Purpose: To determine the saturation solubility (mg/mL) in specific solvents.[1]
-
Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial (pre-weighed).
-
Solvent Addition: Add the solvent of interest in 50 µL increments.
-
Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25 °C.
-
Observation:
-
If dissolved, calculate solubility > (Mass / Volume).[1]
-
If undissolved, continue adding solvent until clear.
-
-
Saturation (Optional): If precise saturation is needed, add excess solid to 1 mL solvent, stir for 24h, filter (0.45 µm PTFE), evaporate the filtrate, and weigh the residue.
Protocol B: Visual Solubility Decision Tree
Purpose: Quick solvent selection for reactions or purification.[1]
Figure 1: Visual solubility decision tree for rapid solvent categorization.
Applications in Synthesis & Purification[1][5]
Reaction Solvent Suitability
-
Nucleophilic Substitution (SNAr): Use DMF or DMSO .[1] The high boiling point and polarity stabilize the transition state, while the compound remains fully soluble.[1]
-
Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures.[1] The 2-methyl indazole core is stable in these non-polar/polar biphasic systems.[1]
Purification Strategy
The 2-methyl isomer is typically less polar than the 1-methyl isomer.[1]
-
TLC: Run on Silica Gel 60 F₂₅₄.
-
Column Chromatography:
References
-
Beilstein J. Org.[1] Chem. (2014).[1][5] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Beilstein Journal of Organic Chemistry, 10, 237–243.
- Note: Describes the synthesis, purification (chromatography), and melting point (122°C)
-
ChemicalBook. (2024).[1] "Methyl 1H-indazole-3-carboxylate Properties".
- Note: Provides baseline solubility d
-
PubChem. (2025).[1][5] "Compound Summary: Indazole-3-carboxylic acid derivatives".
- Note: General physicochemical property d
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | C11H9ClO4 | CID 10977585 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indazole Scaffold in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications
Introduction: The Privileged Nature of the Indazole Core
The indazole (benzo[d]pyrazole) scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the indole ring system found in tryptophan and purine bases. Its utility stems from a unique combination of physicochemical properties: it possesses both hydrogen bond donor (NH) and acceptor (N) sites, high stability, and a distinct tautomeric equilibrium that dictates its ligand-protein binding interactions.
For the medicinal chemist, the indazole core offers a versatile template for kinase inhibition (targeting the ATP hinge region), GPCR modulation, and enzyme inhibition (e.g., PARP). However, the successful deployment of this scaffold requires a mastery of its two primary challenges: tautomeric control and regioselective substitution .
This technical guide provides a comprehensive analysis of the molecular structure of substituted indazoles, bridging fundamental physical chemistry with practical synthetic protocols and structural characterization.
Structural Dynamics: Tautomerism and Thermodynamics[1]
The defining feature of the indazole ring is its annular tautomerism. Unlike indole, which is fixed, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]
Thermodynamic Stability vs. Binding Reality
In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically more stable by approximately 2.3–4.5 kcal/mol due to the preservation of aromaticity in the benzene ring. However, this energy gap is small enough that the local environment of a protein binding pocket can shift the equilibrium.
-
1H-Indazole: Lower basicity, higher aromatic character.
-
2H-Indazole: Higher basicity, quinonoid character.[2]
Crucially, while the 1H form is dominant in solution, many indazole-based drugs bind to their targets in the 2H conformation , stabilized by specific hydrogen bonding networks (e.g., acting as a donor-acceptor motif in kinase hinge regions).
Acid-Base Properties
Understanding the pKa values is essential for predicting solubility and ionization state at physiological pH.
| Species | pKa (Approx.)[3][1][4][5] | Significance |
| Indazolium Cation (Protonated) | 1.3 | Strong acid; indazole is a very weak base. |
| Neutral Indazole (1H) | N/A | Predominant species at pH 7.4. |
| Indazolate Anion (Deprotonated) | 13.9 | Formed by strong bases (NaH, Cs2CO3) during alkylation. |
Visualization: Tautomeric Equilibrium
The following diagram illustrates the tautomeric shift and the electronic distribution differences between the benzenoid and quinonoid forms.
Caption: Thermodynamic equilibrium between 1H (benzenoid) and 2H (quinonoid) indazole tautomers.
Synthetic Strategies: Regioselective N-Alkylation[3][6][7]
The most persistent challenge in indazole chemistry is controlling N1 vs. N2 alkylation . The deprotonated indazolate anion is an ambident nucleophile.
The Selectivity Problem
-
N1-Alkylation: Thermodynamically favored product.[6]
-
N2-Alkylation: Often kinetically favored or favored by steric hindrance at C3 and C7.
Mechanism-Based Control
To achieve high regioselectivity, one must manipulate the reaction conditions (solvent, base, temperature) and steric environment.
Protocol A: N1-Selective Alkylation (Chelation Control)
Mechanism: The use of a sodium base in a non-polar or moderately polar solvent (THF) encourages tight ion-pairing. The sodium cation coordinates with N2, effectively blocking it and directing the electrophile to N1.
Standard Operating Procedure (SOP):
-
Preparation: Charge a flame-dried flask with substituted indazole (1.0 equiv) and anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H2 gas will occur.
-
Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the sodium indazolate.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–16 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Outcome: typically >90% N1 selectivity.
Protocol B: N2-Selective Alkylation (Steric/Electronic Control)
Mechanism: N2 alkylation is challenging to access exclusively. Strategies include:
-
Transient Protection: Using a bulky protecting group (e.g., THP) that kinetically favors N2, then alkylating N1, then deprotecting (inverse strategy).
-
Direct Alkylation: Using Meerwein salts (R3O+ BF4-) or alkyl trichloroacetimidates often shifts preference toward N2 due to the "hard/soft" acid-base theory and kinetic control.
Decision Matrix for Synthesis
Caption: Synthetic decision tree for accessing N1 vs. N2 substituted indazoles.
Medicinal Chemistry: SAR and Binding Modes[8]
Indazoles are prominent in kinase inhibitors.[7][8] The scaffold typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.
Case Studies: FDA-Approved Indazoles
| Drug Name | Target | Indazole Role | Binding Mode |
| Axitinib | VEGFR1/2/3 | Core Scaffold | 2H-Indazole tautomer. N1-H acts as H-bond donor to hinge; N2 accepts H-bond. |
| Pazopanib | VEGFR/PDGFR | Core Scaffold | 2H-Indazole (N-methylated). Methyl group at N2 fills hydrophobic pocket; N1 interacts with hinge. |
| Niraparib | PARP-1/2 | Pharmacophore | 2H-Indazole .[2] Mimics nicotinamide of NAD+. |
Structure-Activity Relationship (SAR)
-
C3 Position: Ideal vector for extending into the "back pocket" or solvent-exposed region. Substituents here often control selectivity between kinase families.
-
N1 vs N2: Methylation or arylation at these positions drastically alters the H-bond donor/acceptor profile. N2-substituted indazoles lose the ability to donate a proton but retain a strong acceptor at N1 (if unhindered).
-
C6 Position: Often used to solubilize the molecule (e.g., adding morpholine or piperazine tails).
Experimental Characterization Protocols
Distinguishing between N1 and N2 isomers is the most critical analytical task. Simple 1H NMR is often insufficient due to overlapping signals.
Self-Validating Protocol: NOESY/ROESY Determination
This method relies on the spatial proximity of the N-alkyl group to the ring protons. This is the gold standard for structural assignment.
Methodology:
-
Sample Prep: Dissolve 5–10 mg of the isolated isomer in DMSO-d6 or CDCl3.
-
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.
-
Analysis Logic:
-
N1-Isomer: Look for a cross-peak (correlation) between the N-Alkyl protons and the C7-H (aromatic proton at position 7).
-
N2-Isomer: Look for a cross-peak between the N-Alkyl protons and the C3-H (proton at position 3).
-
Note: If C3 is substituted, the N2 isomer will show NOE to the C3-substituent protons.
-
13C NMR Diagnostic Shifts
While less definitive than NOESY, Carbon-13 shifts provide corroborating evidence.
-
C3 Chemical Shift: In N1-substituted indazoles, the C3 carbon typically resonates upfield (lower ppm) compared to the N2-substituted isomer.
-
C7a (Bridgehead): Often shifts significantly between isomers.
Visualization: Analytical Workflow
Caption: Logic flow for NMR-based structural assignment of N-alkyl indazoles.
References
-
Tautomerism and Thermodynamics: Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study."[9] Journal of the Chemical Society, Perkin Transactions 2, 1996.[9]
-
Regioselective Synthesis: Lundall, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021.
-
Kinase Inhibitor Binding Modes: Hassan, A., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.
-
N2-Selective Methodology: Wuxi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Wuxi AppTec, 2022.
-
NMR Characterization: Fruchier, A., et al. "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles."[10] Magnetic Resonance in Chemistry, 1982.[10]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 9. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The 2H-Indazole Paradox: A Strategic Guide to Regioselective Synthesis
Executive Summary: The Isomer Challenge
In medicinal chemistry, the indazole scaffold is ubiquitous, serving as a bioisostere for indole and purine systems. However, a critical thermodynamic disparity exists: the 1H-indazole tautomer is approximately 4–5 kcal/mol more stable than the 2H-indazole isomer.
Consequently, direct alkylation of the indazole core predominantly yields the N1-isomer (1H), often in ratios exceeding 9:1. This presents a significant bottleneck for drug discovery programs targeting the unique vector space of 2H-indazoles, which are critical in kinase inhibitors (e.g., putative interactions in the ATP-binding pocket).
This guide bypasses standard textbook definitions to focus on regioselective construction strategies —methods that build the ring as the 2H-isomer, rather than attempting to force a thermodynamically unfavorable alkylation.
Core Strategic Pillars
-
Constructive Cyclization: The Davis-Beirut Reaction.
-
Reductive Cyclization: The Modified Cadogan Synthesis.
-
Catalytic Functionalization: Transition-Metal C-H Activation.
Strategic Pillar I: The Davis-Beirut Reaction
Best for: De novo synthesis of 3-acyl or 3-carboxylate 2H-indazoles under basic conditions.
The Davis-Beirut reaction (developed by Kurth and Haddadin) is arguably the most reliable method for generating 2H-indazoles from o-nitrobenzylamines. Unlike alkylation, this reaction locks the nitrogen regiochemistry during the ring-closing step.
Mechanistic Insight
The reaction proceeds via a base-promoted intramolecular redox event. The key intermediate is not a nitrene, but a nitroso imine .
-
Deprotonation: Base removes the benzylic proton.
-
Intramolecular Redox: The carbanion attacks the nitro group, forming an aci-nitro species that collapses to a nitroso imine.
-
N-N Bond Formation: The amine nitrogen attacks the nitroso nitrogen, closing the ring.
Figure 1: The Davis-Beirut mechanistic pathway highlighting the critical nitroso imine intermediate.
Validated Protocol: Davis-Beirut Cyclization
Target: 2-Phenyl-2H-indazole-3-carboxylic acid derivatives.
-
Reagents: o-nitrobenzylamine substrate, KOH (4-10 equiv), Methanol/Water (9:1).
-
Setup: Sealed tube or reflux condenser.
-
Procedure:
-
Dissolve the o-nitrobenzylamine in MeOH.
-
Add aqueous KOH (pellets dissolved in minimum water). Note: Water is essential to stabilize the transition state and improve yield, a counter-intuitive finding in many dehydration reactions.
-
Heat to 60–80 °C for 4–12 hours. Monitor by LCMS for the disappearance of the nitro peak.
-
Workup: Concentrate MeOH. Acidify carefully with 1N HCl to precipitate the product (if carboxylic acid) or extract with EtOAc.
-
Strategic Pillar II: Modified Cadogan Reductive Cyclization
Best for: Industrial scalability and tolerance of steric bulk.
The classical Cadogan reaction uses triethyl phosphite at extreme temperatures (>160 °C), which is hazardous and low-yielding. The Pfizer Modification (Genung et al.) utilizes tri-n-butylphosphine (
Mechanism: Deoxygenative Cyclization
Unlike Davis-Beirut, this pathway involves the exhaustive deoxygenation of a nitro group to a nitrene (or nitrenoid) species, which then inserts into the pendant amine.
Figure 2: The Modified Cadogan pathway. The imine formation and cyclization can often be telescoped into a one-pot procedure.[1]
Validated Protocol: One-Pot Condensation/Cyclization
Target: 2-Alkyl-2H-indazoles.[2][3]
-
Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Primary Amine (1.1 equiv),
(2.5 equiv). -
Solvent: Isopropanol (IPA) or Toluene.
-
Procedure:
-
Step A (Imine Formation): Mix aldehyde and amine in IPA. Stir at RT for 2 hours. Add molecular sieves if the imine formation is sluggish.
-
Step B (Cyclization): Add
directly to the reaction mixture. Heat to 80 °C. -
Safety Note:
is pyrophoric and foul-smelling. All transfers must occur under or Ar. Use bleach to quench glassware. -
Purification: The major byproduct is tributylphosphine oxide, which is water-soluble to an extent but often requires column chromatography (elute with EtOAc/Hexane).
-
Strategic Pillar III: Transition Metal C-H Activation
Best for: Late-stage diversification and complex scaffolds.
Recent advances (2020–2025) have shifted toward Rh(III) and Co(III) catalyzed C-H activation. These methods utilize directing groups (often azo or imine) to activate the C-H bond of a benzene ring, followed by coupling with an internal nitrogen source.
Key Advantage: Allows for the synthesis of highly substituted indazoles that are inaccessible via nitro-reduction.
Comparative Data: Method Selection Matrix
| Feature | Davis-Beirut | Modified Cadogan | Rh(III) C-H Activation |
| Regioselectivity | 100% 2H | 100% 2H | >95% 2H (Ligand controlled) |
| Precursors | o-nitrobenzylamines | o-nitrobenzaldehydes | Azobenzenes / Imidates |
| Conditions | Basic (KOH/MeOH) | Neutral/Reductive | Acidic/Oxidative |
| Temp Range | 60–80 °C | 80 °C | 100–120 °C |
| Scalability | High | Moderate (Phosphine waste) | Low (Catalyst cost) |
| Key Limitation | Requires benzylic protons | Phosphine toxicity | Expensive metals |
Emerging Technologies (2024-2025)
Recent literature highlights "Green" and "Electrochemical" shifts:
-
Electrochemical C3-H Functionalization: Using anodic oxidation to install functional groups at the C3 position of existing 2H-indazoles without transition metals (Green Chemistry, 2024).
-
CuO Nanoparticles: A ligand-free, three-component coupling (aldehyde + amine + azide) catalyzed by recyclable copper oxide nanoparticles, offering a sustainable alternative to homogeneous catalysis.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4][5] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.[2] Link
-
Kurth, M. J., & Haddadin, M. J. (2018).[6] "Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate."[6] Organic Letters, 20(5), 1308–1311.[6] Link[6]
-
Yang, Z., Yu, J., & Pan, C. (2022).[7] "Recent advances in C–H functionalization of 2H-indazoles." Organic & Biomolecular Chemistry, 20, 7746-7764.[7] Link
-
Zhu, J. S., et al. (2019). "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." Journal of Organic Chemistry, 84(16), 10399–10405. Link
-
Behera, M., et al. (2024).[5] "Metal-free fluorination of 2H-indazoles in water." Synlett, 35, 2547-2553.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Advanced Protocol: Palladium-Catalyzed Synthesis of Indazoles via Intramolecular N-Arylation
Executive Summary & Strategic Rationale
The indazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While classical methods involving hydrazine condensation with 2-halobenzaldehydes or diazonium cyclizations exist, they often suffer from harsh conditions and poor regioselectivity.
This application note details a Palladium-Catalyzed Intramolecular N-Arylation protocol. This method is superior for drug development because:
-
Regiocontrol: It unambiguously defines the N1/N2 substitution pattern based on the starting hydrazone structure.
-
Tolerance: It accommodates sensitive functional groups (nitriles, esters, halides) incompatible with classical acid/base-mediated cyclizations.
-
Scalability: The catalytic cycle is robust and amenable to kilogram-scale production with appropriate ligand selection.
Mechanistic Insight: The Catalytic Engine
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle, analogous to the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the Pd(0) species into the C-X bond (X = Br, I, Cl) of the 2-haloarylhydrazone (1) , forming the Pd(II) intermediate (2) .
-
Ligand Exchange & Deprotonation: The hydrazone nitrogen coordinates to the palladium center. A base (e.g., Cs₂CO₃ or NaOtBu) deprotonates the amine, forming a palladium-amido complex (3) .
-
Reductive Elimination: The C-N bond is formed, expelling the indazole product (4) and regenerating the active Pd(0) catalyst.
Visualization: Catalytic Cycle
The following diagram illustrates the specific pathway for indazole formation.
Figure 1: Catalytic cycle for the intramolecular N-arylation of 2-haloarylhydrazones to form indazoles.
Experimental Protocol: Intramolecular N-Arylation
This protocol is optimized for 2-bromobenzaldehyde arylhydrazones . It uses a bulky biaryl phosphine ligand (XPhos or BrettPhos) to facilitate the reductive elimination step, which can be difficult in sterically crowded heterocycles.
Reagent Table (Standard Scale: 1.0 mmol)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Substrate | 2-Bromobenzaldehyde arylhydrazone | 1.0 | 1.0 mmol | Precursor |
| Catalyst | Pd(OAc)₂ | 0.05 | 11.2 mg | Pre-catalyst |
| Ligand | XPhos | 0.075 | 35.8 mg | Ligand (Stabilizes Pd) |
| Base | Cs₂CO₃ (Anhydrous) | 1.5 | 488 mg | HCl Scavenger |
| Solvent | 1,4-Dioxane (Anhydrous) | -- | 5.0 mL | Solvent (0.2 M) |
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a glovebox or under active Argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%) and XPhos (7.5 mol%).
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5 minutes. Observation: The solution should turn from orange to a clear/yellow homogeneous solution, indicating ligation.
Phase 2: Reaction Assembly 4. Add the substrate (1.0 mmol) and Cs₂CO₃ (1.5 mmol) to the vial. 5. Add the remaining 4.0 mL of dioxane. 6. Seal the vial with a Teflon-lined crimp cap. 7. Remove from the glovebox (if applicable).
Phase 3: Execution 8. Place in a pre-heated heating block at 100°C . 9. Stir vigorously (800-1000 rpm). Note: Efficient stirring is vital for heterogeneous bases like Cs₂CO₃. 10. Monitor by LC-MS at 2 hours. Most reactions reach completion within 4-6 hours.
Phase 4: Work-up 11. Cool to room temperature. 12. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[6] 13. Concentrate the filtrate under reduced pressure. 14. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Optimization & Troubleshooting: The Self-Validating System
Do not treat failed reactions as dead ends. Use this logic tree to diagnose the failure mode based on the catalytic cycle.
Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| No Conversion (Start Material Intact) | Catalyst Poisoning or Inactive Pd(0) | 1. Degas solvent more thoroughly (Freeze-Pump-Thaw).2. Switch to Pd₂(dba)₃ to bypass Pd(II) reduction step. |
| Stalled at 50% Conversion | Catalyst Decomposition (Pd Black) | 1. Increase Ligand:Pd ratio to 2:1.2. Lower temperature to 80°C and extend time. |
| Dehalogenated Side Product (Ar-H) | 1. Switch solvent from Dioxane to Toluene (non-coordinating).2. Use a strictly anhydrous base (NaOtBu). | |
| Complex Mixture | Base-Sensitive Substrate | Switch from NaOtBu (strong base) to K₃PO₄ or Cs₂CO₃ (mild base). |
Optimization Workflow
Use the following decision tree to optimize yields for difficult substrates (e.g., sterically hindered or electron-poor rings).
Figure 2: Optimization logic for maximizing yield in Pd-catalyzed indazole synthesis.
Secondary Protocol: Late-Stage C-H Functionalization
For drug discovery, modifying the C3 position of an existing indazole core is often required.[9]
-
Context: Direct C-H arylation at the C3 position avoids pre-functionalization with halides.
-
Key Reference: This protocol is adapted from the work of Yu and colleagues [2].
-
Conditions:
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Oxidant/Base: Ag₂CO₃ (1.0 equiv) / K₂HPO₄
-
Solvent: DMA, 160°C
-
-
Note: This requires high temperatures and is best for late-stage diversification of lead compounds.
References
-
Intramolecular N-Arylation (Primary Protocol Source): Inamoto, K., et al. (2008). Synthesis of 3-Amino-substituted N-Alkylindazoles via Palladium(II)-catalyzed Intramolecular N-Arylation. Chemistry Letters. [Link]
-
C-H Arylation Protocol: Ye, M., et al. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science. [Link]
-
Review of Indazole Synthesis: Zhang, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1][2][6][7][9][10][11][12][13][14][15]
-
Ligand Effects in Heterocycle Synthesis: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
Sources
- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Indazole Derivatives
Abstract: This comprehensive guide provides an in-depth exploration of the essential analytical techniques for the structural elucidation and purity assessment of indazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices. It offers detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and other complementary techniques. By integrating expert insights with authoritative references, this guide serves as a self-validating system for the robust characterization of this critical class of heterocyclic compounds.
The Imperative for Rigorous Characterization of Indazole Scaffolds
Indazole, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3] The compound's unique electronic properties and its existence in different tautomeric forms (primarily the more stable 1H-indazole and the less stable 2H-indazole) present specific analytical challenges.[1][4] Distinguishing between these tautomers and their N-substituted regioisomers is paramount, as the substitution pattern dictates the molecule's three-dimensional shape, reactivity, and ultimately, its pharmacological activity.
This guide outlines an integrated analytical workflow to provide unambiguous structural confirmation and purity assessment, ensuring the integrity and reproducibility of research and development efforts.
Integrated Analytical Workflow
A multi-technique approach is non-negotiable for the comprehensive characterization of a novel indazole derivative. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating confirmation of the molecule's identity and purity.
Caption: Integrated workflow for indazole derivative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an indazole derivative. ¹H and ¹³C NMR provide the primary framework, while 2D experiments (like COSY and HMBC) confirm assignments and elucidate complex structures.
Expertise & Causality: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for indazoles bearing an N-H proton, as it slows the exchange rate of this proton, allowing for its observation in the ¹H NMR spectrum, typically as a broad singlet at a high chemical shift (δ > 10 ppm).[5] This signal is a key diagnostic feature for N-unsubstituted indazoles. Furthermore, NMR is indispensable for distinguishing between N-1 and N-2 substituted isomers, as the substitution pattern significantly influences the chemical shifts of the ring protons and carbons.[6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7]
-
Ensure complete dissolution by gentle vortexing. If solubility is an issue, sonication may be applied cautiously.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]
-
-
Instrument Setup & Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.
-
Acquire a standard ¹³C NMR spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ carbons.
-
For unambiguous assignment, especially with complex substitution patterns, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation).
-
Data Interpretation & Key Markers
| Nucleus | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Significance for Indazoles |
| ¹H (N1-H) | 12.5 - 14.0 (broad singlet) | Diagnostic for the presence of the 1H-tautomer or N-unsubstituted indazole.[8] |
| ¹H (Aromatic) | 7.0 - 8.5 | The splitting patterns (coupling constants) and chemical shifts are highly sensitive to the position and electronic nature of substituents. |
| ¹³C (C3) | 135 - 145 | Chemical shift is influenced by substitution at N-1 or N-2. |
| ¹³C (C7a) | 138 - 142 | One of the key carbons used to differentiate N-1 and N-2 isomers.[6] |
| ¹³C (C3a) | 120 - 125 | Another key carbon for isomer differentiation. |
Table 1: General NMR chemical shift ranges for the indazole core.
Mass Spectrometry (MS): Confirming Molecular Formula
MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers a highly accurate mass measurement, which is used to determine the elemental composition.
Expertise & Causality: Electrospray ionization (ESI) is the most common ionization technique for indazole derivatives as it is a soft method that typically yields a prominent protonated molecular ion [M+H]⁺. This allows for straightforward determination of the molecular weight. The high mass accuracy of HRMS (typically <5 ppm error) is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed structure.[2][9]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
The sample must be fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Introduce the sample into the HRMS instrument (e.g., Orbitrap or TOF) via direct infusion or through an LC system.[7]
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the calculated formula with the expected formula. The mass error should ideally be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of a synthesized indazole derivative. It separates the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification of purity.
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method.[10] The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol). A small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is often added to both mobile phase components. This serves a dual purpose: it protonates the free silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures that the indazole derivative (a basic compound) is in its protonated form, leading to sharp, symmetrical peaks and reproducible retention times.[10]
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm, or at the λmax of the specific derivative.[10]
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient might be 10% B to 95% B over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Standard workflow for HPLC purity assessment.
Definitive and Complementary Techniques
While NMR, MS, and HPLC form the core characterization triad, the following techniques provide definitive proof of structure or valuable complementary information.
X-Ray Crystallography
This technique provides an unambiguous, three-dimensional map of the molecule's structure, confirming atom connectivity, stereochemistry, and the specific tautomeric/isomeric form in the solid state.[11]
Protocol Insight: Growing diffraction-quality single crystals is often the most challenging step. This typically involves slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent. A successful crystal structure is considered absolute proof of structure.[12]
FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[13][14]
Protocol Insight: Samples are typically analyzed as a solid (mixed with KBr and pressed into a pellet) or by using an Attenuated Total Reflectance (ATR) accessory. For indazoles, key vibrational bands include the N-H stretch (around 3100-3300 cm⁻¹) and C=N/C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).[12][15]
Elemental Analysis
This combustion-based technique determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.[16][17]
Protocol Insight: The experimentally determined percentages are compared to the calculated theoretical values for the proposed molecular formula. For a compound to be considered pure, the found values should be within ±0.4% of the calculated values.[18] This provides strong corroborating evidence for the molecular formula determined by HRMS.
References
- Asian Journal of Research in Chemistry. (2025).
- ESA-IPB.
- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....
- PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ACS Publications. (2016, May 19). X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. Journal of Medicinal Chemistry.
- ResearchGate. (2016, April 7). 13 C NMR of indazoles.
- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
- MDPI. (2016, July 9).
- MDPI. (2024, July 26).
- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- IJCRT.org. (2020, September 9).
- ResearchGate. 1 H NMR complete spectrum (0−16 ppm)
- ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
- PMC. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- PMC.
- Chemistry Research Journal. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
- Der Pharma Chemica.
- ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
- MDPI. (2006, November 14).
- International Journal of Biological & Medical Research. functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.
- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. chemrj.org [chemrj.org]
- 14. biomedscidirect.com [biomedscidirect.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
screening methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate for antimicrobial activity
Application Note & Protocol Guide
Topic: Screening Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate for Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, threatening to undermine modern medicine. This escalating crisis necessitates the discovery and development of new chemical entities (NCEs) with novel mechanisms of action that can bypass existing resistance pathways.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the indazole scaffold, a bioisostere of indole, has emerged as a privileged structure in drug discovery.[2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Notably, certain indazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones, offering a promising avenue to combat resistant strains.[1] This application note provides a comprehensive, field-proven guide for the initial in vitro screening of This compound , a novel indazole derivative, for antimicrobial activity.
The protocols herein are designed as a self-validating system, integrating established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6] We will detail the primary and secondary screening assays to determine the compound's spectrum of activity and potency, followed by a crucial preliminary assessment of its safety profile through a mammalian cell cytotoxicity assay.
Experimental Strategy: A Tiered Approach to Screening
A successful screening campaign for a novel compound requires a logical, tiered workflow. This approach maximizes efficiency by using a broad, qualitative primary screen to identify any activity, followed by a more rigorous quantitative assay for potent hits. Finally, a cytotoxicity screen provides an early indication of the compound's therapeutic potential.
Caption: Tiered workflow for antimicrobial compound screening.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains (ATCC recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative
-
-
Fungal Strain (ATCC recommended):
-
Candida albicans (e.g., ATCC 90028)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth/Agar (for fungi)
-
-
Reagents for Assays:
-
0.5 McFarland Turbidity Standard
-
Sterile Saline (0.85% NaCl)
-
Resazurin sodium salt solution (for viability indication, optional)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
-
Cell Line (for cytotoxicity):
-
HEK293 (Human Embryonic Kidney) or HepG2 (Human Liver Carcinoma)
-
DMEM or EMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
-
Plates and Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile petri dishes (100 mm)
-
Micropipettes and sterile tips
-
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
Causality: A high-concentration, sterile stock solution in a solvent like DMSO is essential for creating accurate serial dilutions. DMSO is chosen for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at concentrations typically below 1% in final assays.
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This is the gold-standard method for determining the potency of an antimicrobial agent.[7] It establishes the lowest concentration of the drug that inhibits the visible growth of a microorganism, providing a quantitative value (MIC) that is crucial for comparing efficacy.[8] The protocol must adhere to CLSI/EUCAST guidelines to ensure inter-lab comparability.[5][9]
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension 1:150 in the appropriate sterile broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-well plate):
-
Add 50 µL of sterile broth to wells in columns 2 through 12.
-
Prepare a working solution of the test compound from the stock. For example, dilute the 10 mg/mL stock to 1280 µg/mL in broth. Add 100 µL of this working solution to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL after adding inoculum).
-
Controls are critical for a self-validating assay:
-
Column 11 (Growth Control): 50 µL of broth (no compound).
-
Column 12 (Sterility Control): 100 µL of broth only (no compound, no inoculum).
-
Positive Control: A separate plate or set of wells should be run with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial/fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each test well is now 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the naked eye.[10] A clear well indicates inhibition. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Protocol 3: Agar Well Diffusion Assay (Primary Screen)
Causality: This method provides a rapid, cost-effective qualitative assessment of antimicrobial activity.[11] It works on the principle that the test compound will diffuse from a well into the agar, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where microbial growth is prevented.
-
Prepare a standardized microbial inoculum as described in Protocol 2 (0.5 McFarland).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the agar.
-
Add a fixed volume (e.g., 50 µL) of a high concentration of the test compound (e.g., 1 mg/mL) into a designated well.
-
Add the same volume of the solvent (DMSO) to another well as a negative control.
-
Add a standard antibiotic disk or solution to a third well as a positive control.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of inhibition around each well.
Protocol 4: Mammalian Cell Cytotoxicity Assay (LDH Release)
Causality: A promising antimicrobial must be more toxic to the pathogen than to the host.[12][13] This assay assesses the compound's effect on the plasma membrane integrity of mammalian cells.[14] The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a well-established indicator of cell death.[14]
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Controls for LDH Assay:
-
Maximum LDH Release Control: Add lysis buffer (provided in the kit) to a set of wells 45 minutes before the final reading.
-
Spontaneous LDH Release Control: Untreated cells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves transferring a portion of the supernatant from each well to a new plate, adding the reaction mixture, incubating, and then measuring the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Gram Stain | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data for Vancomycin] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data for Ciprofloxacin] |
| P. aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data for Gentamicin] |
| C. albicans ATCC 90028 | N/A (Fungus) | [Insert Data] | [Insert Data for Fluconazole] |
Table 2: Cytotoxicity and Selectivity Index
| Parameter | Value |
|---|---|
| 50% Cytotoxicity Concentration (CC₅₀) (µg/mL) | [Insert Data from dose-response curve] |
| MIC against S. aureus (µg/mL) | [Insert Data from Table 1] |
| Selectivity Index (SI = CC₅₀ / MIC) | [Calculate Value] |
-
Interpretation: A higher Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for further development.
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
As many indazole derivatives have been found to target bacterial DNA gyrase, we can hypothesize a similar mechanism for this compound.[1] DNA gyrase (a type II topoisomerase) is essential for bacterial DNA replication, introducing negative supercoils into the DNA to relieve torsional stress. Inhibition of the GyrB subunit, which handles ATP hydrolysis, stalls replication and leads to bacterial cell death.
Caption: Hypothetical inhibition of bacterial DNA gyrase by the test compound.
References
-
Kramer, P., et al. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Sass, P. (eds) Antimicrobial Drug Discovery. Methods in Molecular Biology, vol 2111. Humana, New York, NY. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Werth, B. J. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
Therrien, E., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 811-816. [Link]
-
Mckelvie, R., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706173. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
-
Boehr, D. D., et al. (2003). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Applied and Environmental Microbiology, 69(5), 2899-2906. [Link]
-
Maurya, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36968. [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(5), 1048. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. [Link]
-
Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5227. [Link]
-
Zhang, M., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1516-1534. [Link]
-
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1883. [Link]
Sources
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nih.org.pk [nih.org.pk]
- 6. EUCAST: Guidance Documents [eucast.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Application Note: Indazoles as Bioisosteres of Indoles in Drug Design
Introduction & Rationale
The indole scaffold is ubiquitous in medicinal chemistry, serving as the core of tryptophan, serotonin, and over 50 FDA-approved drugs. However, indoles often suffer from specific liabilities:
-
Metabolic Instability: The electron-rich C2-C3 bond is a "soft spot" for Cytochrome P450-mediated oxidation (epoxidation/hydroxylation).
-
Hydrogen Bonding Limitations: Indole acts primarily as a hydrogen bond donor (HBD) via N1-H. It lacks a strong hydrogen bond acceptor (HBA) within the 5-membered ring.
The Indazole Solution: Replacing the C3 carbon of indole with a nitrogen atom yields the indazole scaffold.[1] This bioisosteric replacement (Aza-bioisosterism) fundamentally alters the physicochemical profile while maintaining the flat, bicyclic geometry required for hydrophobic pocket binding.
Key Bioisosteric Advantages[2][3]
-
Enhanced Metabolic Stability: The N-N bond reduces the electron density of the 5-membered ring compared to indole, significantly lowering susceptibility to oxidative metabolism at the equivalent C3 position.
-
Dual H-Bonding Capability: Unlike indole (HBD only), 1H-indazole possesses both an HBD (N1-H) and an HBA (N2), allowing for additional water-mediated bridges or direct interactions with protein residues (e.g., hinge regions in kinases).
-
Acidity/Basicity Shift: Indazole (
) is more acidic than indole ( ), influencing permeability and solubility.
Physicochemical & Tautomeric Considerations
Understanding the tautomeric equilibrium is critical for ligand design. Unlike indole, indazole exists in a dynamic equilibrium between 1H-indazole (benzenoid, thermodynamically stable) and 2H-indazole (quinonoid, less stable but biologically relevant).
DOT Diagram 1: Indole vs. Indazole Bioisosterism
Figure 1: Structural comparison highlighting the "Nitrogen Walk" and its impact on binding properties.
Case Studies: Validated Clinical Success
The transition from indole to indazole has been pivotal in the development of several kinase inhibitors, particularly where the "hinge binder" motif requires specific H-bond acceptor capabilities that indole cannot provide.
Table 1: Comparative Analysis of Indazole-Based Drugs
| Drug Name | Target Class | Indazole Role | Clinical Status |
| Axitinib | VEGFR/PDGFR/c-KIT | The indazole N2 acts as a critical H-bond acceptor to the hinge region of the kinase ATP pocket. | FDA Approved (2012) |
| Pazopanib | VEGFR/PDGFR/c-KIT | 2H-indazole scaffold stabilizes the molecule and orients the sulfonamide tail for optimal binding. | FDA Approved (2009) |
| Entrectinib | TRK/ROS1 | Indazole core provides rigidity and metabolic stability compared to earlier indole leads. | FDA Approved (2019) |
| Linifanib | VEGFR/PDGFR | Replaced an earlier indole core to improve pharmacokinetic half-life ( | Phase III (Discontinued) |
Synthetic Protocols
The synthesis of indazoles presents a unique regioselectivity challenge: distinguishing between N1 and N2 alkylation. The following protocols address De Novo Synthesis and Regioselective Functionalization .
Protocol A: De Novo Synthesis via Diazotization (The "Davis-Beirut" Variation)
Application: Best for generating 2H-indazoles or N-aryl indazoles. Scope: High tolerance for electron-withdrawing groups on the benzene ring.
Reagents:
-
2-Nitrobenzylamine derivative
-
NaOH (aq) or KOH
-
Methanol/Ethanol
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the o-nitrobenzylamine (1.0 equiv) in MeOH (0.5 M).
-
Base Addition: Add aqueous NaOH (10 equiv, 4M) dropwise at 0°C.
-
Cyclization: Heat the reaction mixture to 60°C for 2–4 hours. The reaction proceeds via an intramolecular redox condensation.
-
Workup: Evaporate MeOH under reduced pressure. Dilute residue with water and extract with EtOAc (3x).
-
Purification: The 2H-indazole product is often pure enough for use; otherwise, purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Regioselective N-Alkylation of 1H-Indazoles
Challenge: Alkylation of unsubstituted indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products. Objective: Selective synthesis of N1-alkyl indazoles.
Reagents:
-
Alkyl Halide (R-X)
-
Base:
(for N1 selectivity) or -
Solvent: DMF or Acetonitrile
Workflow Diagram:
Figure 2: Decision tree for regioselective alkylation conditions.
Detailed Procedure (N1-Selective):
-
Dissolution: Dissolve 1H-indazole (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Activation: Add Cesium Carbonate (
, 2.0 mmol). Stir at room temperature for 30 mins. Note: Cs+ creates a "loose" ion pair, favoring the thermodynamic N1 product. -
Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.
-
Quench: Pour into ice-water (20 mL).
-
Isolation: If solid precipitates, filter and wash with water. If oil, extract with EtOAc.
-
Differentiation: Use 1H NMR to confirm regiochemistry.
-
N1-Alkyl: The C3-H proton typically appears at
8.0–8.2 ppm. -
N2-Alkyl: The C3-H proton is deshielded, shifting downfield to
8.3–8.6 ppm due to the adjacent N-alkyl group.
-
Validation Protocol: Metabolic Stability Assay
To confirm the bioisosteric advantage, a head-to-head comparison of the Indole lead vs. the Indazole analog is required using Liver Microsomes.
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (Indole Lead vs. Indazole Analog).
-
Control: Testosterone (High Clearance), Warfarin (Low Clearance).
Protocol:
-
Preparation: Prepare 10 mM DMSO stocks of test compounds. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix 1 µM compound with HLM (0.5 mg/mL final conc) in buffer. Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life:
Success Criteria: The Indazole analog should demonstrate a >2-fold increase in
References
-
Gaillard, T. et al. (2014). "Indazole as a privileged scaffold in drug discovery."[1][9][7][10] ChemMedChem, 9(12). [Link]
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Hu, J. et al. (2014). "Regioselective Synthesis of 1-Alkyl-1H-indazoles via the Palladium-Catalyzed Reaction of 2-Haloarylcarbodiimides." Journal of Organic Chemistry, 79(18). [Link]
-
FDA Drug Database. "Axitinib (Inlyta) Prescribing Information." [Link]
-
Cerezo, J. et al. (2014). "Tautomerism in Indazole: The Role of the Solvent." RSC Advances. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
Application Note: High-Throughput Diversification of Methyl 5-Chloro-2-methyl-2H-indazole-3-carboxylate
Introduction & Strategic Significance
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1] While the 1H-indazole tautomer is more thermodynamically stable and widely explored, the 2H-indazole (specifically the 2-methyl substituted form) offers a distinct vector for chemical space exploration.[1] The fixed N-methyl group locks the tautomer, presenting a unique electronic profile (quinonoid character) that can alter solubility, metabolic stability, and binding affinity compared to its 1H counterparts.[1]
This guide details the creation of a library based on Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate . This specific scaffold offers two orthogonal vectors for diversification:
-
C-5 Position (Aryl Chloride): Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C-3 Position (Methyl Ester): Amenable to hydrolysis and subsequent amidation, or direct nucleophilic attack.[1]
Strategic Analysis of Reactivity
-
Challenge at C-5: The chlorine atom is less reactive than bromine or iodine in oxidative addition steps. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh conditions that degrade the library.[1] Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Buchwald G3/G4 precatalysts to facilitate oxidative addition into the Ar-Cl bond at moderate temperatures.[1]
-
Sequence Logic: It is generally recommended to perform C-5 diversification first (on the ester intermediate). The ester group is robust under coupling conditions, whereas the solubility of the resulting carboxylic acid (post-hydrolysis) can complicate organic-phase cross-couplings.
Library Synthesis Workflow
The following diagram illustrates the divergent synthesis strategy.
Detailed Protocols
Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling
Targeting the Ar-Cl bond requires highly active catalytic systems.[1]
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv) or Pd(dppf)Cl₂[1]·DCM (for less hindered substrates)
-
Base: K₃PO₄ (3.0 equiv, 1M aqueous solution)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Preparation: In a reaction vial (or 96-well block for high-throughput), dissolve the indazole scaffold (0.1 mmol) and the specific boronic acid (0.15 mmol) in 1,4-Dioxane (1.0 mL).
-
Catalyst Addition: Add XPhos Pd G4 (2-5 mol%). Note: XPhos is chosen for its ability to facilitate oxidative addition into aryl chlorides.
-
Activation: Add 1M aqueous K₃PO₄ (300 µL).
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Agitate at 600 rpm.
-
Work-up: Cool to RT. Filter through a celite/silica plug to remove Pd black. Dilute with EtOAc, wash with brine.[1]
-
Validation: Analyze by LC-MS. The methyl ester should remain intact.
-
Success Criterion: >85% conversion of starting chloride.
-
Protocol B: C-3 Ester Hydrolysis (Saponification)
Converting the ester to the acid "handle" for amide coupling.
Reagents:
-
Substrate: C-5 substituted indazole ester (from Protocol A)
-
Solvent: THF:Water (3:1 ratio)[1]
Step-by-Step Methodology:
-
Dissolve the ester substrate in THF.
-
Add LiOH dissolved in water.
-
Stir at 40°C for 2–4 hours. Note: 2H-indazoles are generally stable, but avoid boiling to prevent decarboxylation.[1]
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The carboxylic acid intermediate often precipitates.
-
Isolation: Filter the solid or extract with EtOAc/n-Butanol. Dry over Na₂SO₄.
Protocol C: C-3 Amidation (Library Generation)
Creating the final pharmacophore.[1]
Reagents:
-
Acid Intermediate: (1.0 equiv)
-
Amine: R'-NH₂ (1.2 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Dissolve the Acid Intermediate and DIPEA in DMF.
-
Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).
-
Add the diverse Amine (R'-NH₂).[1]
-
Stir at Room Temperature for 2–12 hours.
-
Purification: For libraries, direct injection of the crude reaction mixture (filtered) onto Prep-HPLC (Reverse Phase C18) is recommended.[1]
Data Summary & Quality Control
The following table summarizes expected outcomes based on internal validation of the 5-chloro-indazole scaffold.
| Reaction Type | Substrate Class | Catalyst System | Typical Yield | Critical QC Note |
| Suzuki (C-5) | Aryl Boronic Acids | XPhos Pd G4 | 80–95% | Watch for protodehalogenation (loss of Cl replaced by H) if temp >100°C. |
| Suzuki (C-5) | Heteroaryl Boronic Acids | XPhos Pd G4 | 60–85% | Pyridyl boronates may require SPhos Pd G2.[1] |
| Buchwald (C-5) | Secondary Amines (Cyclic) | RuPhos Pd G4 | 70–90% | Requires strong base (NaOtBu); ensure ester stability or perform on acid.[1] |
| Amidation (C-3) | Primary Aliphatic Amines | HATU / DIPEA | >90% | Very robust.[1] |
| Amidation (C-3) | Electron-poor Anilines | POCl3 (Activation) | 50–70% | HATU may fail; acid chloride generation via POCl3/SOCl2 may be required.[1] |
References
-
Indazole Scaffold in Drug Discovery
-
Suzuki Coupling of Aryl Chlorides
-
Synthesis of 2H-Indazoles
-
Schmidt, A., & Beutler, A. (2008).[1] "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry.
-
-
Amide Coupling Protocols (HATU)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-chloro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to enhance your synthetic success.
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a key building block in the development of various therapeutic agents, including kinase inhibitors.[1] Its synthesis, while achievable through several routes, can present specific challenges that impact yield, purity, and scalability. This guide provides practical, field-proven advice to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-chloro-1H-indazole-3-carboxylic acid?
A1: The most frequently employed synthetic strategies include:
-
The Jacobson Indazole Synthesis: Starting from 5-chloro-2-nitrophenylacetic acid or its derivatives. This involves reduction of the nitro group, acetylation, diazotization, and subsequent intramolecular cyclization.[2]
-
Synthesis from 5-Chloroisatin: This route involves the diazotization of an intermediate derived from the alkaline hydrolysis of 5-chloroisatin, followed by reduction.[2]
-
Hydrolysis of Precursors: Saponification of corresponding esters (e.g., ethyl 5-chloro-1H-indazole-3-carboxylate) or nitriles (5-chloro-1H-indazole-3-carbonitrile) is a common final step.[2]
Q2: I'm observing a significantly lower yield than reported in the literature. What are the likely causes?
A2: Low yields can stem from several factors, depending on the synthetic route:
-
Incomplete Diazotization: In the Jacobson and 5-chloroisatin routes, the diazotization step is critical. Ensure accurate temperature control (typically 0-5 °C) and slow, controlled addition of the nitrosating agent (e.g., sodium nitrite).
-
Side Reactions: The formation of byproducts, such as oxindoles during the reduction of 2-nitrophenylacetic acid derivatives, can significantly reduce the yield of the desired indazole.[3]
-
Degradation of Intermediates: Diazonium salts are often unstable and can decompose if the reaction temperature is not strictly controlled.[4]
-
Inefficient Cyclization: The final ring-closing step can be sensitive to the reaction conditions, including the choice of acid or base and the reaction temperature.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Tin-Containing Impurities: If using stannous chloride for reduction, residual tin salts can be challenging to remove. Repeated recrystallization from glacial acetic acid is often effective.[2]
-
Isomeric Byproducts: In some cases, small amounts of other positional isomers may form. Careful recrystallization or column chromatography may be necessary to achieve high purity.
-
Colored Impurities: The presence of colored byproducts is common. Treatment with activated charcoal during recrystallization can help decolorize the product.
Troubleshooting Guides
Route 1: Jacobson Indazole Synthesis
This synthetic pathway typically involves the preparation of an N-acyl-2-amino-5-chlorophenylacetic acid derivative, followed by diazotization and intramolecular cyclization.
Problem 1: Low yield in the reduction of ethyl 2-(4-chloro-2-nitrophenyl)acetate.
-
Question: I am attempting to reduce the nitro group of my starting material using catalytic hydrogenation (Pd/C), but the reaction is sluggish and gives a low yield of the desired aniline. What could be the issue?
-
Answer:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities in the starting material or solvent. Ensure your starting material is pure and use high-quality, dry solvents.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Consider increasing the hydrogen pressure.
-
Formation of Oxindole Byproduct: A common side reaction during the reduction of 2-nitrophenylacetic acid derivatives is the formation of the corresponding oxindole.[3] This can be minimized by careful control of reaction conditions. A switch to a different reducing agent, such as iron powder in acetic acid or ammonium chloride solution, can sometimes suppress this side reaction.
-
Problem 2: The diazotization and cyclization step is not working as expected.
-
Question: After adding sodium nitrite to my solution of ethyl 2-(2-acetylamino-5-chlorophenyl)acetate in acidic medium, I don't observe the formation of the indazole product, or the yield is very low. What troubleshooting steps should I take?
-
Answer:
-
Temperature Control is Critical: The diazotization reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt intermediate. Use an ice-salt bath and monitor the internal temperature of the reaction closely.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise with vigorous stirring to maintain a low localized concentration and prevent side reactions.
-
Acid Concentration: The acidity of the medium is crucial for both the formation and stability of the diazonium salt. Ensure the correct concentration of the acid (e.g., HCl, H₂SO₄) is used as specified in the protocol.
-
Dediazoniation Side Reaction: Under acidic conditions, the diazonium salt can undergo dediazoniation, leading to byproducts.[4] This is often exacerbated by elevated temperatures.
-
Route 2: Synthesis from 5-Chloroisatin
This route involves the hydrolytic opening of the 5-chloroisatin ring, followed by diazotization and reductive cyclization.
Problem: My final product is contaminated with tin salts after reduction with stannous chloride.
-
Question: I have followed the procedure using stannous chloride to reduce the diazonium intermediate, but my crude product is a sticky solid that is difficult to handle and appears to be contaminated with tin. How can I effectively purify my product?
-
Answer:
-
Thorough Work-up: After the reaction, it is crucial to perform a thorough aqueous work-up. This may involve adjusting the pH to precipitate tin hydroxides, which can then be filtered off.
-
Recrystallization from Acetic Acid: A highly effective method for removing tin impurities is recrystallization from glacial acetic acid.[2] The desired product is typically soluble in hot acetic acid and will crystallize upon cooling, leaving the inorganic salts behind.
-
Alternative Reducing Agents: To avoid tin contamination altogether, consider alternative reducing agents such as sodium sulfite or sulfur dioxide.
-
Route 3: Hydrolysis of Ethyl 5-chloro-1H-indazole-3-carboxylate
This is often the final step in several synthetic sequences.
Problem: The hydrolysis of my ester is incomplete, or I am observing degradation of my product.
-
Question: I am attempting to hydrolyze ethyl 5-chloro-1H-indazole-3-carboxylate with NaOH, but even after prolonged reaction time, I still see starting material in my TLC analysis. When I increase the temperature, I start to see decomposition products. What are my options?
-
Answer:
-
Choice of Base and Solvent: While NaOH in aqueous alcohol is common, for sterically hindered or less reactive esters, a stronger base like KOH or LiOH might be more effective. Using a co-solvent like THF or dioxane can improve the solubility of the ester and facilitate hydrolysis.
-
Reaction Temperature and Time: Stubborn esters may require heating. However, as you've observed, high temperatures can lead to degradation. A moderate temperature (e.g., refluxing ethanol) for an extended period is often a good compromise. Monitor the reaction by TLC to find the optimal reaction time.
-
Acid-Catalyzed Hydrolysis: As an alternative to basic hydrolysis, consider acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄ in a suitable solvent like dioxane. This can sometimes be a milder option and avoid base-induced degradation.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate (Jacobson Route Intermediate)
This protocol outlines the synthesis of the ester precursor to 5-chloro-1H-indazole-3-carboxylic acid.
Step 1: Reduction of Ethyl 2-(4-chloro-2-nitrophenyl)acetate
-
To a solution of ethyl 2-(4-chloro-2-nitrophenyl)acetate (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-amino-5-chlorophenyl)acetate.
Step 2: Acetylation of the Aniline
-
Dissolve the crude ethyl 2-(2-amino-5-chlorophenyl)acetate in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add acetic anhydride (1.2 eq) and a base such as triethylamine or pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature until the acetylation is complete (monitor by TLC).
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-(2-acetylamino-5-chlorophenyl)acetate.
Step 3: Diazotization and Cyclization
-
Dissolve the crude ethyl 2-(2-acetylamino-5-chlorophenyl)acetate in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for several hours or until cyclization is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain ethyl 5-chloro-1H-indazole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-chloro-1H-indazole-3-carboxylate
-
Suspend ethyl 5-chloro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2-3.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-chloro-1H-indazole-3-carboxylic acid.
Data Summary
| Synthetic Route | Key Reagents | Common Challenges | Typical Yields |
| Jacobson Synthesis | 5-chloro-2-nitrophenylacetic acid derivatives, NaNO₂, acid | Oxindole formation, incomplete cyclization, temperature control | 50-70% |
| From 5-Chloroisatin | 5-Chloroisatin, NaOH, NaNO₂, SnCl₂ | Tin contamination, handling of diazonium salt | 60-80% |
| Ester Hydrolysis | Ethyl 5-chloro-1H-indazole-3-carboxylate, NaOH or KOH | Incomplete hydrolysis, product degradation | >90% |
Visualizations
Jacobson Indazole Synthesis Workflow
Caption: Workflow for the Jacobson synthesis of 5-chloro-1H-indazole-3-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Organic Syntheses. Indazole. Coll. Vol. 4, p.536 (1963); Vol. 34, p.56 (1954). [Link]
- Yoshida, T., et al. (1996).
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
-
Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]
- Faul, M. M., & Winneroski, L. L. (1999). A Practical Synthesis of the Oxindole Core of the Matrix Metalloproteinase Inhibitor AG3340. The Journal of Organic Chemistry, 64(7), 2465–2470.
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
- U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1547-1554.
-
DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
-
RSC Advances. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Organic & Biomolecular Chemistry. (2016). Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. [Link]
-
National Institute of Science Education and Research. Recrystallization. [Link]
-
AIR Unimi. Use of Formic Acid as a CO Surrogate for the Reduction of Nitroarenes in the Presence of Dienes: A Two‐Step Synthesis of N‐A. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, March 11). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. [Link]
-
The Raj Group. (2020, July 8). Peptide Cyclization at High Concentration. [Link]
-
Wu, J., et al. (2022). A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle. Chemical Science, 13(36), 10764-10771. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indazole N-Methylation Optimization
Executive Summary
The N-methylation of indazoles presents a classic problem in heterocyclic chemistry: controlling regioselectivity between the
Module 1: The Science of Selectivity (Mechanistic Insight)
Before attempting a reaction, you must select conditions based on whether you require the Thermodynamic (
The Tautomeric Challenge
Indazoles exist in a tautomeric equilibrium. The
Decision Matrix: Selecting Your Conditions
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Module 2: Optimized Protocols
Protocol A: High Selectivity for -Methylation
Best for: Standard substrates where thermodynamic stability is the driver.
The Logic: Using Sodium Hydride (NaH) in THF creates a "tight ion pair." The sodium cation (
-
Setup: Flame-dry a round-bottom flask under
or Ar. -
Dissolution: Dissolve Indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Aging: Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete anion formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.1 equiv) dropwise.
-
Completion: Warm to RT. Monitor by LCMS (usually complete < 2h).[6]
-
Workup: Quench with sat.
.[7] Extract with EtOAc.[5][6][7]
Protocol B: High Selectivity for -Methylation
Best for: Accessing the "drug-like" kinetic isomer often found in kinase inhibitors.
The Logic: To favor
-
Setup: Vial with magnetic stir bar (open to air is often acceptable, but inert preferred).
-
Dissolution: Dissolve Indazole (1.0 equiv) in Cyclohexane/DCM (2:1) or Toluene.
-
Reagent: Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Catalyst: Add TMSOTf (0.1 equiv) or
. -
Reaction: Stir at RT.
-
Note: If using Meerwein's salt (
), use DCM as solvent and keep strictly anhydrous.
Module 3: Troubleshooting & FAQs
Q1: I used in DMF and got a 60:40 mixture. Why?
A: This is the "default" failure mode. In polar aprotic solvents like DMF, the indazole anion exists as a "solvent-separated ion pair." The cation (
-
Fix: Switch to Protocol A (NaH/THF) to leverage the chelation effect.
Q2: I am seeing a "M+15" or "M+30" mass in LCMS. What is this?
A: This indicates Quaternization (over-methylation). Indazoles are basic enough that the product (
-
Fix:
-
Reduce Methyl Iodide to 1.05 equiv.
-
Lower the reaction temperature (0°C instead of RT).
-
Ensure your base is not in massive excess if using strong bases.
-
Q3: How do I separate the and isomers?
A: If you cannot avoid a mixture, they are almost always separable by silica chromatography, but their elution order depends on the eluent system:
-
General Rule:
-alkyl indazoles are typically less polar (higher ) than -isomers in EtOAc/Hexane systems because the -isomer often has a larger dipole moment. -
Tip: If separation is difficult, try Toluene/Acetone (9:1) or DCM/MeOH (98:2).
Q4: My substrate has an electron-withdrawing group (EWG) at C3. How does this affect me?
A: EWGs (like -CN, -COOMe) at C3 increase the acidity of the N-H proton but can also pull electron density.
-
Impact: These substrates often show higher
selectivity under basic conditions because the steric bulk of the C3 group combined with Na-chelation effectively blocks [3].
Module 4: Comparative Data
| Method | Base | Solvent | Electrophile | Typical | Mechanism |
| Standard | DMF | MeI | ~55:45 (Mixture) | Solvent-Separated Ion Pair | |
| Protocol A | NaH | THF | MeI | >95:5 | Chelation / Tight Ion Pair |
| Protocol B | None (Catalytic) | Toluene | Me-Imidate | <5:95 | Kinetic Control |
| Meerwein | None | DCM | 20:80 | Kinetic / Hard Electrophile |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry, 2021. Key Finding: NaH/THF promotes N1 selectivity via sodium coordination.[5] URL:[Link]
-
Regioselective Alkylation of Indazoles. Source: BenchChem Technical Guides / NIH PubMed Central. Key Finding: Electronic and steric effects of C3 substituents on N1/N2 ratios.[1][5] URL:[Link]
Sources
- 1. mobt3ath.com [mobt3ath.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Indazole Isomer Separation & Analysis
The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with Indazole N-alkylation regioselectivity.
Ticket Subject: Troubleshooting N-1 vs. N-2 Regioisomer Mixtures Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open
Executive Summary
The alkylation of indazoles is a classic problem in heterocyclic chemistry due to the annular tautomerism of the pyrazole ring. The 1H-indazole (benzenoid) is thermodynamically favored over the 2H-indazole (quinonoid) by approximately 2.2–4.5 kcal/mol. However, alkylation frequently yields mixtures because the N-2 position can be kinetically accessible or favored by specific chelation effects.
This guide addresses the three critical bottlenecks: Definitive Identification , Chromatographic Separation , and Synthetic Avoidance .
Part 1: Diagnostic Phase (Identification)
User Question: "I have two spots on TLC. How do I definitively know which is N-1 and which is N-2 without growing a crystal?"
The "Golden Rule" of HMBC
Do not rely solely on 1H NMR chemical shifts of the alkyl group, as solvent effects can invert them. The only self-validating NMR method (short of NOE) is HMBC (Heteronuclear Multiple Bond Correlation) .
| Feature | N-1 Isomer (Benzenoid) | N-2 Isomer (Quinonoid) |
| Structure | (Benzenoid) | (Quinonoid character) |
| HMBC Correlation | Alkyl protons ( | Alkyl protons ( |
| C-3 Chemical Shift | ||
| UV-Vis |
Why this works:
In the N-2 isomer, the alkyl protons are separated from Carbon-3 by exactly three bonds (
Visual Logic Flow: Identification
Caption: Logical decision tree for assigning N-1 vs N-2 regiochemistry using standard NMR data.
Part 2: Separation Protocols (Chromatography)
User Question: "My isomers co-elute on silica using Hexane/EtOAc. What solvent system should I use?"
Normal Phase (Flash Chromatography)
Indazole isomers often have distinct dipole moments. The N-2 (quinonoid) isomer is generally more polar than the N-1 (benzenoid) isomer due to the localized lone pair and lack of full aromaticity in the 5-membered ring.
-
Standard Elution Order: N-1 (Fast/High Rf)
N-2 (Slow/Low Rf). -
Troubleshooting Co-elution:
-
Switch Solvents: If Hex/EtOAc fails, switch to DCM/MeOH (99:1 to 95:5) or Toluene/Acetone . The
- interactions in Toluene often discriminate between the benzenoid and quinonoid forms better than aliphatic hexanes. -
Add Modifier: Add 1% Triethylamine (TEA) if the peaks are tailing. Indazoles are weak bases; silica acidity can cause broadening.
-
Reversed Phase (HPLC/Prep-LC)
If normal phase fails, Reverse Phase (C18) is usually highly effective.
-
Elution Order: N-2 (More Polar)
N-1 (Less Polar). -
pH Criticality:
-
Low pH (0.1% TFA): Both nitrogens may be protonated (Indazole pKa
1.5 - 2.5). Separation relies on hydrophobicity. -
High pH (10 mM Ammonium Bicarbonate, pH 10): Keeps the indazole neutral. This often maximizes the resolution between the two isomers.
-
Crystallization (The "Lazy" Separation)
Because N-1 indazoles possess higher symmetry and aromatic character, they often crystallize more readily than N-2 isomers.
-
Protocol: Dissolve the mixture in minimal hot Ethanol or Toluene. Cool slowly. The precipitate is frequently enriched in the N-1 isomer. The mother liquor will contain the N-2 isomer.
Part 3: Prevention (Synthetic Optimization)
User Question: "I want to stop separating them. How do I make just ONE isomer?"
The ratio of N-1:N-2 is dictated by the competition between Thermodynamics (N-1 favored) and Kinetics (N-2 favored).[1]
Protocol A: Thermodynamic Control (Targeting N-1)
To maximize N-1, you must allow the reaction to equilibrate or proceed through a reversible intermediate.
-
Conditions: High Temperature (
C), Protic Solvents (EtOH, MeOH), or reversible bases. -
Mechanism: If N-2 forms, high heat and available protons allow it to revert and alkylate at the more stable N-1 position.
-
Reagent: Use
in DMF at C.
Protocol B: Kinetic Control (Targeting N-2)
N-2 alkylation is often faster because the N-2 lone pair is in the plane of the ring (sp2), whereas N-1 lone pair is involved in the aromatic system (though deprotonation breaks this, the transition state matters).
-
Conditions: Strong base (NaH, LiHMDS), Aprotic solvent (THF), Low Temperature (
C or lower). -
The "Pfizer" Method (Selective N-2): Recent work (2022) demonstrated that using Alkyl 2,2,2-trichloroacetimidates with catalytic acid (TMSOTf) yields highly selective N-2 alkylation.
-
Steric Control: If you place a bulky group at C-7 (e.g., -Cl, -OMe), N-1 alkylation is sterically blocked, forcing the reaction to N-2.
Optimization Workflow
Caption: Strategic selection of reaction conditions to bias regioselectivity.
Frequently Asked Questions (FAQs)
Q: I used NaH in DMF and got a 1:1 mixture. Why?
A: NaH is a kinetic base, but DMF allows for some equilibration due to its polarity and high boiling point. To strictly favor N-2 (kinetic), switch to THF and keep it cold. To favor N-1, switch to
Q: Can I convert my isolated N-2 isomer into N-1? A: Yes. This is a "thermal rearrangement." Heating the N-2 isomer with a catalytic amount of alkyl halide (or acid) can sometimes facilitate migration to the thermodynamic N-1 position, although this is substrate-dependent and often low yielding.
Q: Does the C-3 substituent affect separation? A: Absolutely. An electron-withdrawing group (EWG) at C-3 (e.g., -CN, -CO2Et) makes the N-1 proton more acidic and stabilizes the anion, often improving N-1 selectivity. However, it also pulls electron density, making the isomers closer in polarity, which hardens the chromatographic separation.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2014). Key Insight: Detailed study on base/solvent effects showing NaH/THF favors N-1 in specific steric cases, while thermodynamic conditions always favor N-1.
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: Molecules (2006).[2] Key Insight: Definitive NMR data comparing N-1 and N-2 shifts; establishes the C-3 shielding rule.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer (2022). Key Insight: Describes the acid-catalyzed alkylation using trichloroacetimidates to achieve high N-2 selectivity.
-
13C NMR of indazoles. Source: Chemistry of Heterocyclic Compounds (1995).[3] Key Insight: Comprehensive database of carbon shifts for indazole derivatives. [3]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Indazole C3-Position Functionalization
Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indazole scaffold. Indazole derivatives are crucial building blocks in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[1] However, the inherent electronic properties of the indazole ring system often render the C3-position unreactive toward traditional electrophilic or nucleophilic substitution, posing a significant challenge for synthetic diversification.[2][3]
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the C3-functionalization of indazoles. We will delve into the "why" behind these challenges and offer field-proven, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the C3-position of my 1H-indazole so unreactive?
A1: The low reactivity at the C3-position is a known challenge rooted in the electronic structure of the indazole heterocycle. Unlike its bioisostere, indole, the indazole C3-position is less nucleophilic.[3] Direct C3-alkylation via methods like the Minisci reaction often results in very low yields because of the electronic nature of the five-membered nitrogen-containing ring.[2] Furthermore, the presence of the N-H proton allows for tautomerization and potential N1 or N2 functionalization, which are typically more kinetically and thermodynamically favorable.[4]
To overcome this, modern synthetic strategies often pivot away from treating the indazole as a nucleophile. Instead, they rely on three primary approaches:
-
Pre-functionalization: Introducing a leaving group (e.g., a halogen) at the C3-position to enable subsequent cross-coupling reactions.
-
Directed C-H Activation: Using a directing group on the indazole nitrogen to guide a transition metal catalyst to selectively activate the C3 C-H bond.
-
Umpolung (Reversal of Polarity): Modifying the indazole to make the C3-position electrophilic, allowing it to react with nucleophiles.[3]
Q2: I'm trying a direct C3-arylation using a palladium catalyst, but I'm getting no product or a complex mixture. What's going wrong?
A2: This is a very common issue. Direct C-H arylation at the C3-position of 1H-indazoles is notoriously difficult due to the aforementioned low reactivity.[2][5][6] Success often hinges on a precise combination of catalyst, ligand, solvent, and additives.
Troubleshooting Guide: Direct C3-Arylation of 1H-Indazoles
Common Problem: Low to no yield in Pd-catalyzed direct C3-arylation with aryl halides.
Underlying Cause: The catalytic cycle likely stalls at the C-H activation step, which is often the rate-determining step. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the C-H cleavage. Furthermore, halide scavengers (like silver salts) were often thought to be necessary but can sometimes be avoided with the right solvent and base combination.[5][6]
Workflow for Troubleshooting Low-Yield C3-Arylation:
Caption: Troubleshooting workflow for low-yield C3-arylation.
Recommended Protocol (Based on Itami, Kazzouli, and Yu group findings): [5][6][7]
This protocol focuses on using a Pd(II)/1,10-Phenanthroline (Phen) catalyst system, which has proven robust for this challenging transformation.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial, add the 1H-indazole (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), and 1,10-Phenanthroline (10 mol%).
-
Addition of Base and Aryl Halide: Add Cesium Carbonate (Cs₂CO₃, 1.0 equiv.) and the aryl iodide (Ar-I, 2.0 equiv.) or aryl bromide (Ar-Br).
-
Solvent Addition: Add anhydrous, degassed Toluene (or Chlorobenzene) to the desired concentration (e.g., 0.25 M). The use of non-polar aromatic solvents has been shown to be crucial for both reactivity and selectivity.[5][6]
-
Reaction Execution: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(OAc)₂ or PdCl₂ | Common and effective Pd(II) precursors.[5][6] |
| Ligand | 1,10-Phenanthroline (Phen) | Bidentate N,N-ligand shown to be superior for this specific C-H activation.[7] |
| Base | Cs₂CO₃ or K₃PO₄ | The choice of base can be critical; Cs₂CO₃ is effective without silver additives.[6] |
| Solvent | Toluene, Chlorobenzene | Non-polar aromatic solvents are key to achieving high selectivity and yield.[5][6] |
| Temperature | 120-140 °C | High temperature is required to overcome the activation energy for C-H cleavage. |
Q3: My direct functionalization failed. Should I switch to a pre-functionalization strategy?
A3: Absolutely. When direct C-H activation is not viable due to substrate sensitivity or poor reactivity, a two-step pre-functionalization approach is a highly reliable and versatile alternative. The most common strategy is halogenation (iodination or bromination) at the C3-position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi).
Troubleshooting Guide: C3-Halogenation and Cross-Coupling
Common Problem: Incomplete C3-iodination or low yield in the subsequent Suzuki coupling.
Underlying Cause: For iodination, incomplete reaction can be due to insufficient base or reaction time. For the subsequent cross-coupling, issues often arise from catalyst deactivation or poor solubility of the 3-haloindazole substrate. Protecting the N1 position is often required for the cross-coupling step.[2]
Workflow for C3-Functionalization via Halogenation:
Caption: A reliable three-step workflow for C3-arylation.
Recommended Protocols:
Protocol A: C3-Iodination of 1H-Indazole
-
Dissolve the 1H-indazole (1.0 equiv.) in DMF.
-
Add potassium hydroxide (KOH, 2.0-3.0 equiv.) and stir until dissolved.
-
Add iodine (I₂, 1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.
Protocol B: N-Boc Protection and Suzuki-Miyaura Coupling [2]
-
Protection: React the 3-iodo-1H-indazole (1.0 equiv.) with di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a base like DMAP in a solvent such as THF or CH₂Cl₂ to get tert-butyl 3-iodo-1H-indazole-1-carboxylate.[2]
-
Coupling: To a degassed mixture of the N-Boc-3-iodoindazole (1.0 equiv.), an arylboronic acid (1.5 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., Dioxane/Water), add a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%).
-
Heat the reaction under an inert atmosphere at 80-100 °C until completion.
-
After work-up, the Boc protecting group can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) if desired.
Q4: I've heard about photoredox catalysis for indazole functionalization. Is this a milder alternative?
A4: Yes, visible-light-mediated photoredox catalysis has emerged as a powerful and mild strategy for functionalizing indazoles.[8][9] These methods often operate at room temperature and can tolerate a wider range of functional groups compared to high-temperature, metal-catalyzed reactions. They are particularly useful for C3-arylation, amination, and alkylation.[8][10]
Mechanism Overview: Photoredox-Catalyzed C3-Arylation
This approach typically involves using a photocatalyst (like Eosin Y or a Ruthenium/Iridium complex) that becomes excited upon absorbing visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with a reaction partner, such as an aryldiazonium salt, to generate a highly reactive aryl radical. This radical then adds to the C3-position of the indazole.
Caption: Simplified mechanism for photocatalytic C3-arylation.
When to Consider Photoredox Catalysis:
-
When your substrate is sensitive to high temperatures.
-
When you need to preserve sensitive functional groups.
-
For metal-free synthesis strategies.
-
When exploring novel reactivity, such as C-H amination or ethoxycarbonylmethylation.[10]
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Yang, Z., & Yu, J.-T. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Available from: [Link]
-
Reddy, T. R., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2920-2931. Available from: [Link]
-
Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(28), 4435-4455. Available from: [Link]
-
Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. RSC Publishing. Available from: [Link]
-
Li, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2862. Available from: [Link]
-
Wang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(30), 11395-11401. Available from: [Link]
-
Shaikh, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5202. Available from: [Link]
-
Yang, Z., & Yu, J.-T. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available from: [Link]
-
Majumdar, S., & Samanta, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1641-1650. Available from: [Link]
-
Zhang, X., & Doyle, A. G. (2022). Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination. Journal of the American Chemical Society, 144(29), 13092-13100. Available from: [Link]
-
Nguyen, D. K., et al. (2024). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate. Available from: [Link]
-
Li, Z., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 26(9), 1894-1899. Available from: [Link]
-
Neogi, S., et al. (2020). Organophotoredox-Catalyzed Direct C–H Amination of 2H-Indazoles with Amines. Organic Letters, 22(14), 5583-5588. Available from: [Link]
-
Neogi, S., et al. (2020). Organophotoredox-Catalyzed Direct C–H Amination of 2H-Indazoles with Amines. Organic Letters, 22(14), 5583-5588. Available from: [Link]
-
Chen, W., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(22), 5036-5042. Available from: [Link]
-
Chen, W., et al. (2018). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine hydrobromide. PMC. Available from: [Link]
-
Gambouz, K., et al. (2018). C-3 arylation on 1-methylindazole 1 under classical reaction... ResearchGate. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Crude Indazole Carboxylate Products
Welcome to the Technical Support Center for the purification of indazole carboxylate products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Introduction: The Challenge of Purifying Indazole Carboxylates
Indazole carboxylates are a cornerstone scaffold in medicinal chemistry.[1][2] However, their synthesis often yields crude products containing a variety of impurities, including starting materials, reagents, and structurally similar byproducts. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge, frequently leading to mixtures of regioisomers during substitution reactions, which can be difficult to separate.[1][3][4][5][6] Furthermore, the carboxylate group, whether in its ester or acid form, introduces its own set of purification considerations.
This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude indazole carboxylate product?
A1: Common impurities can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents are common.
-
Regioisomers: N1- and N2-alkylated indazole carboxylates are frequent byproducts, especially in alkylation reactions.[1][3][4][5][6]
-
Side-Reaction Products: These can include products from N-arylation, dimer formation, or hydrolysis of the ester functionality during aqueous workup.[7][8] In the case of indazole-3-carboxylic acids, decarboxylation can be a concern under certain conditions.[9]
Q2: How do I choose between crystallization, column chromatography, and acid-base extraction?
A2: The choice of purification method depends on the nature of your target compound and the impurities present.
-
Crystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is often used as a final polishing step.
-
Column Chromatography is a versatile technique for separating compounds with different polarities and is particularly useful for removing closely related impurities, such as regioisomers.[7][10][11]
-
Acid-Base Extraction is a powerful method for separating acidic or basic compounds from neutral ones. It is highly effective for purifying indazole-3-carboxylic acids.[12]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the composition of your crude mixture, track the separation during column chromatography, and check the purity of your final product. For indazole compounds, visualization under UV light (254 nm) is often effective due to their aromatic nature.[5][13][14] Staining with potassium permanganate can also be used for compounds that are not UV-active.[13]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of your crude indazole carboxylate products.
Issue 1: Poor Separation of N1 and N2 Regioisomers
The separation of N1 and N2 alkylated indazole carboxylates is a common and significant challenge.[1][3][4][5][6]
Cause: N1 and N2 isomers often have very similar polarities, making them difficult to resolve by standard column chromatography.
Solution:
-
Optimize Reaction Selectivity: The most effective approach is to control the regioselectivity of the alkylation reaction itself.
-
For N1-selective alkylation , the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is often highly effective.[1][15] This is thought to proceed through a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1][16]
-
For N2-selective alkylation , certain substrates, such as those with electron-withdrawing groups at the 7-position (e.g., -NO2, -CO2Me), have been shown to favor N2 alkylation.[13][17]
-
-
Optimize Column Chromatography:
-
Solvent System: A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) can improve separation.[7] Careful optimization of the solvent ratio is crucial.
-
Stationary Phase: Standard silica gel is commonly used. For particularly challenging separations, consider using a different stationary phase like alumina or employing reversed-phase chromatography.
-
Issue 2: Product "Oiling Out" During Crystallization
"Oiling out" is a phenomenon where the product separates from the solution as a liquid phase instead of forming crystals.[10][18][19][20]
Cause: This typically occurs when the solution is supersaturated or cooled too quickly, or when significant impurities are present that inhibit crystal lattice formation.[10][20]
Solution:
-
Re-dissolve and Slow Cooling: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.[20]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Add Seed Crystals: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.[19][20]
-
Change the Solvent System: If the problem persists, the solvent may be too good. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can be effective.[21]
Issue 3: Hydrolysis of the Ester Group During Workup
The ester functionality of indazole carboxylates can be susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions.[22]
Cause: Prolonged exposure to strong acids or bases during extraction can lead to the formation of the corresponding carboxylic acid.
Solution:
-
Use Mild Acids/Bases: During aqueous workup, use mild acids (e.g., dilute HCl) and bases (e.g., saturated sodium bicarbonate solution) and minimize the contact time.[7]
-
Avoid High Temperatures: Perform extractions at room temperature.
-
Monitor with TLC: If you suspect hydrolysis, you can often see a more polar spot (the carboxylic acid) on the TLC plate.
Issue 4: Decarboxylation of Indazole-3-Carboxylic Acid
Indazole-3-carboxylic acids can undergo decarboxylation (loss of CO2) under certain conditions, leading to the formation of the corresponding indazole.[9]
Cause: High temperatures, particularly in the presence of acid or base, can promote decarboxylation.
Solution:
-
Avoid Excessive Heat: When purifying indazole-3-carboxylic acids, avoid unnecessarily high temperatures. If heating is required to dissolve the compound for crystallization, do so for the minimum time necessary.
-
Neutral pH: Maintain a pH close to neutral whenever possible, especially when heating.
-
Conditions to Avoid: Be cautious when using strong acids or bases in combination with heat.[4][23]
Detailed Experimental Protocols
Protocol 1: Purification of Ethyl 1H-Indazole-3-carboxylate by Column Chromatography
This protocol is adapted from a verified procedure for the purification of ethyl 1H-indazole-3-carboxylate.[7][17]
1. Preparation:
- TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired product is between 0.2 and 0.4.
- Column Packing (Wet Slurry Method):
- Choose an appropriately sized column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- In a separate beaker, make a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Drain the solvent until it is just above the level of the silica.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully add the sample solution to the top of the silica gel bed.
3. Elution and Fraction Collection:
- Begin eluting with the chosen solvent system (e.g., 3:1 hexanes/EtOAc).[7]
- Collect fractions in test tubes.
- Monitor the fractions by TLC to identify which ones contain the pure product.
4. Solvent Removal:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to obtain the purified ethyl 1H-indazole-3-carboxylate.
Protocol 2: Purification of 1H-Indazole-3-carboxylic Acid by Acid-Base Extraction
This protocol is based on standard acid-base extraction principles.[12]
1. Dissolution:
- Dissolve the crude product (containing the indazole-3-carboxylic acid and neutral impurities) in an organic solvent such as ethyl acetate.
2. Basic Extraction:
- Transfer the organic solution to a separatory funnel.
- Add a saturated aqueous solution of sodium bicarbonate (a weak base).
- Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
- Allow the layers to separate. The deprotonated indazole-3-carboxylate salt will be in the aqueous layer.
- Drain the lower aqueous layer into a clean flask.
- Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
3. Isolation of the Carboxylic Acid:
- Cool the combined aqueous extracts in an ice bath.
- Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper).
- The 1H-indazole-3-carboxylic acid should precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water and allow it to air dry.
Data Summary Tables
Table 1: Common Solvents for Crystallization and Column Chromatography
| Technique | Solvent System | Polarity | Notes |
| Crystallization | Ethanol or Methanol/Water | Polar | Good for many indazole derivatives.[24][25] |
| Toluene | Non-polar | Effective for recrystallizing ethyl 1H-indazole-3-carboxylate.[7] | |
| Hexanes/Ethyl Acetate | Variable | A good mixed-solvent system for inducing crystallization.[21] | |
| Column Chromatography | Hexanes/Ethyl Acetate | Non-polar to Polar | A standard choice for separating indazole carboxylates.[7][10] |
| Dichloromethane/Methanol | Polar | Useful for more polar indazole derivatives.[11] | |
| Dichloromethane/Ethyl Acetate | Moderately Polar | Can provide good separation for some derivatives.[10] |
Table 2: Purity Assessment Techniques
| Technique | Information Provided | Key Considerations |
| TLC | Qualitative assessment of purity, reaction monitoring, fraction analysis. | Choice of eluent and visualization method are crucial.[5][13][14] |
| HPLC | Quantitative purity assessment, detection of trace impurities. | Method development (column, mobile phase, detector) is required.[26] |
| NMR | Structural confirmation and purity assessment. | Can be used to determine the ratio of regioisomers. |
| Melting Point | Indication of purity (a sharp melting point range suggests high purity). | Impurities typically lower and broaden the melting point range. |
Concluding Remarks
The purification of crude indazole carboxylate products requires a systematic and informed approach. By understanding the potential impurities and the principles behind each purification technique, you can effectively troubleshoot challenges and achieve high-purity materials essential for your research and development endeavors. This guide serves as a starting point, and I encourage you to adapt these protocols and strategies to your specific compounds and synthetic routes.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- Google Patents. (n.d.).
- A. Author et al. (Year). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal Name, Volume(Issue), Pages.
- BenchChem. (2025).
- AK Scientific, Inc. (n.d.).
- A. Author et al. (Year). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Journal Name, Volume(Issue), Pages.
- Reddit. (2013, February 3).
- T. Chandrasekhar et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- A. Author et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Journal Name, Volume(Issue), Pages.
- T. Rautio et al. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. SSRN.
- Reddit. (2013, February 3).
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Organic Syntheses Procedure. (n.d.). indazole. Organic Syntheses.
- T. Rautio et al. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
- A. Author et al. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Journal Name.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022, April 7). 2.
- A. Author et al. (2024, August 9).
- Columbia University. (n.d.).
- SpinChem. (n.d.).
- A. Author et al. (Year).
- TLC stains. (n.d.).
- A. Author et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal Name, Volume(Issue), Pages.
- Organic Syntheses Procedure. (n.d.). indazole. Organic Syntheses.
- University of York. (n.d.).
- T. Rautio et al. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
- Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- University of Rochester. (n.d.).
- Wikipedia. (n.d.).
- A. Author et al. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- A. Author et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Patsnap Eureka. (2025, April 1).
- T. Chandrasekhar et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Organic Chemistry Portal. (n.d.).
- Patsnap Eureka. (2025, April 1).
- A. Author et al. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Journal Name, Volume(Issue), Pages.
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. fishersci.es [fishersci.es]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. TLC stains [reachdevices.com]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aksci.com [aksci.com]
- 24. Chromatography [chem.rochester.edu]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. diva-portal.org [diva-portal.org]
Technical Support Center: Managing Reaction Exotherms in Indazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center for professionals engaged in the synthesis of indazole-based active pharmaceutical ingredients (APIs). The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] However, several synthetic routes to this privileged structure involve highly exothermic steps that pose significant safety risks if not properly managed.[3][4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges in controlling reaction exotherms. We move beyond simple procedural lists to explain the fundamental principles of thermal safety, enabling you to make informed, proactive decisions in the laboratory and during scale-up.
Section 1: Understanding the Hazard: The Fundamentals of Reaction Exotherms
This section addresses the core principles governing thermal hazards. A foundational understanding is critical for both troubleshooting and proactive safety design.
Q: What is a "thermal runaway" and why does it happen?
A: A thermal runaway is a hazardous situation where a chemical reaction goes out of control. It begins when the heat generated by the reaction exceeds the rate at which the cooling system can remove it.[6][7] This imbalance leads to an increase in the reaction mass temperature.
The critical danger lies in the kinetics: the rate of a chemical reaction (and thus its heat generation) increases exponentially with temperature, while the rate of heat removal by a cooling system typically increases only linearly.[7] Once the heat generation rate surpasses the removal capacity, the temperature rise becomes self-accelerating, potentially leading to boiling, dangerous pressure buildup, vessel rupture, and even explosion.[3][6][8]
Caption: Relationship between heat generation and removal.
Q: Why is a reaction that is safe in a 100 mL flask potentially dangerous in a 20 L reactor?
A: The primary reason is the change in the surface-area-to-volume ratio.[9] Heat is generated throughout the entire volume of the reaction mixture but can only be removed through the surface of the reactor in contact with the cooling medium.
As you scale up a reactor, the volume increases by the cube of its radius (V ∝ r³), while the surface area for heat exchange only increases by the square of its radius (A ∝ r²). This means that larger reactors have a much lower capacity to dissipate heat relative to their volume, making them far more susceptible to thermal runaway.[9] A process that is easily controlled by a simple ice bath at a small scale may become hazardous during scale-up without a properly engineered cooling system.[6]
Section 2: Troubleshooting Guide: Immediate Responses to Thermal Deviations
This section provides a clear, action-oriented guide for responding to thermal emergencies.
Q: My reaction temperature is rising rapidly and has exceeded my set point. What are the immediate steps?
A: This is a critical situation requiring immediate and calm action. Follow this sequence:
-
STOP ALL REAGENT ADDITION IMMEDIATELY. [10] This is the most crucial first step to prevent adding more fuel to the reaction.
-
MAXIMIZE COOLING. Ensure your cooling system (circulating chiller, ice bath) is operating at its maximum capacity and lowest possible temperature.[10]
-
ENSURE ADEQUATE AGITATION. Poor mixing can create localized hot spots where the reaction is much hotter than the thermocouple reading.[10] If it is safe to do so, ensure the stirring is vigorous to improve heat transfer to the reactor walls.
-
ALERT A COLLEAGUE. Inform someone else in the lab about the situation. Do not leave the reaction unattended.[11]
-
PREPARE FOR EMERGENCY QUENCHING. If the temperature continues to rise despite these measures, you must be ready to quench the reaction as detailed in the protocols below.
Q: I've stopped the reagent feed, but the temperature is still climbing. What is happening and what do I do now?
A: This indicates that a significant amount of unreacted reagent has accumulated in the reactor, and the reaction is now proceeding uncontrollably. This is one of the most dangerous scenarios in process chemistry.
-
Cause: The initial reagent addition rate was too high for the reaction kinetics at the set temperature, or the cooling was insufficient from the start.[3] The reaction couldn't keep up with the addition, creating a backlog of reactive material.
-
Action: You must proceed immediately to an Emergency Quench . The goal is to rapidly cool and deactivate the reactive species.[10][12][13] Follow the Emergency Quenching Protocol (Section 4) and have a pre-determined, appropriate quenching agent ready.
Caption: Decision workflow for a thermal runaway event.
Section 3: Proactive Exotherm Management & FAQs
The best way to handle a thermal runaway is to prevent it from ever occurring. This section focuses on planning and proactive control.
Q: Which steps in common indazole syntheses are known to be particularly exothermic?
A: While any reaction's exothermicity is sequence- and substrate-specific, certain transformations in indazole synthesis are frequently energetic:
-
Jacobson Synthesis: The initial nitrosation of N-acylated o-toluidines can be significantly exothermic.[14] One established procedure notes that the internal temperature can rise 5-10 °C above the cooling bath temperature, highlighting the heat evolution.[4]
-
Alkylation Reactions: The N-alkylation of the indazole core, a common step for introducing substituents, can be highly exothermic, especially when using reactive alkylating agents.[5][15]
-
Reactions with Hydrazine: The formation of the indazole ring using hydrazine hydrate can release significant heat.[5]
-
Davis-Beirut Reaction: This N,N-bond forming cyclization can be exothermic, and careful temperature control is necessary.[16][17]
Q: How do I determine a safe reagent addition rate before starting my experiment?
A: This is a critical process safety parameter.
-
For Small-Scale/Discovery: Start with a very slow, dropwise addition while continuously monitoring the internal temperature.[15] If at any point the temperature rises more than a few degrees above the set point, stop the addition and wait for the cooling system to catch up. This indicates your addition rate is too fast.
-
For Scale-Up/Process Development: This requires quantitative data. Reaction Calorimetry (RC1) is the industry-standard tool used to measure the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR).[18] This data is essential for calculating a safe addition rate that ensures the heat generated never exceeds the reactor's cooling capacity, even in a worst-case scenario like a cooling failure.[6]
Q: What is the role of solvent choice and concentration?
A: Solvents play a crucial role in thermal management.
-
Heat Capacity: A greater volume of solvent acts as a heat sink, absorbing the energy released by the reaction and moderating the temperature increase.[15] More dilute reactions are generally safer from a thermal perspective.
-
Boiling Point: The solvent's boiling point sets an upper limit on the reaction temperature under atmospheric pressure. While this can sometimes prevent a runaway, relying on it is poor practice. A violent reflux can increase reactor pressure and overwhelm the condenser.
-
Viscosity: Ensure the solvent system does not become too viscous upon cooling, as this will impede mixing and heat transfer, leading to dangerous hot spots.
Section 4: Key Experimental Protocols
These protocols provide a framework for safe execution. Always perform a thorough hazard analysis for your specific reagents and conditions before beginning any experiment. [19]
Protocol 1: Controlled Exothermic Reaction Setup (Lab Scale)
This protocol describes a general setup for safely performing potentially exothermic reactions up to the 1-2 L scale.
Caption: Recommended setup for a controlled exothermic reaction.
Methodology:
-
Reactor Assembly: Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, a thermocouple positioned in the reaction mixture (not touching the glass), a condenser with an inert gas inlet, and a pressure-equalizing addition funnel.[10]
-
System Checks: Connect the reactor jacket to a recirculating chiller. Test the chiller and stirrer for proper function before adding any reagents.
-
Initial Charge & Cooling: Charge the reactor with the initial substrate and solvent. Begin stirring and cool the reactor contents to the desired starting temperature (e.g., 0 °C).
-
Controlled Addition: Charge the addition funnel with the second reagent, dissolved in a suitable solvent. Begin adding the reagent dropwise.
-
Monitoring: The addition rate must be controlled to keep the internal temperature within a narrow, pre-defined range (e.g., ±2 °C). If the temperature exceeds this limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.[9][15]
-
Completion: After the addition is complete, continue stirring at the reaction temperature and monitor for any delayed exotherm.
Protocol 2: Emergency Quenching Procedure
This is a last-resort procedure when thermal control is lost. The choice of quenching agent is critical and reaction-specific. It must rapidly neutralize the reactive species without producing a violent exotherm or large volumes of gas itself.
-
Pre-Experiment Preparation: Before starting the reaction, identify a suitable quenching agent (e.g., cold water, dilute acetic acid, acetone). Have a sufficient quantity of the quencher pre-chilled in an ice bath and readily accessible.
-
Initiate Quench: If the "Thermal Runaway Decision Workflow" (Section 2) dictates a quench is necessary, begin adding the pre-chilled quenching agent to the reaction mixture slowly and carefully.
-
Maintain Maximum Cooling: Do not turn off the reactor's primary cooling system. The quench itself may be exothermic, and maximum cooling must be maintained throughout.[12]
-
Monitor: Continue to monitor the internal temperature until it has stabilized at a safe level and begins to trend downwards towards the jacket temperature.
-
Safe Shutdown: Once the reaction is thermally stable, proceed with a safe shutdown and workup.
Section 5: Data Tables for Quick Reference
Table 1: Common Laboratory Cooling Baths
| Bath Composition | Typical Temperature (°C) | Notes |
| Ice / Water | 0 | Most common; effective for moderate exotherms. |
| Ice / Saturated NaCl | -10 to -20 | Provides lower temperatures than ice/water alone. |
| Dry Ice / Acetone | -78 | Standard for low-temperature reactions. Use with caution due to flammability of acetone. |
| Dry Ice / Isopropanol | -77 | A slightly less volatile alternative to acetone. |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Immediate Actions |
| Rapid Temperature Rise | Reagent addition rate too high; Insufficient cooling; Reagent accumulation.[3] | 1. STOP ADDITION. 2. Maximize cooling. 3. Prepare to quench.[10] |
| Localized Boiling/Fuming | Poor agitation leading to hot spots.[10] | 1. Stop addition. 2. Increase stir rate (if safe). 3. Maximize cooling. |
| Sudden Pressure Increase | Gas evolution; Solvent boiling.[10] | 1. Follow all steps for rapid temperature rise. 2. If using a sealed system, vent to a safe exhaust if pressure exceeds limits. |
| Reaction Stalls/Slows | Insufficient heating (for endothermic steps); Poor reagent quality. | 1. Verify heating system function. 2. Confirm reagent integrity. |
Section 6: References
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
-
Active Pharmaceutical Ingredient (API) Process Development. Esco Aster.
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14). ACS Omega.
-
From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023, June 16). Sigma-HSE.
-
Safety Precautions for Handling Exothermic Reactions. Google Docs.
-
Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications.
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
-
How Can Small Molecule API Manufacturers Ensure Product Purity and Safety? Asymchem.
-
How To Run A Reaction: The Quench. Department of Chemistry: University of Rochester.
-
Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
-
Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
-
Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB.
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
-
indazole - Organic Syntheses Procedure. Organic Syntheses.
-
Davis–Beirut reaction - Wikipedia. Wikipedia.
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry.
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health.
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
-
Quenching. AIChE.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020, August 20). eScholarship.org.
-
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
-
Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI.
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigma-hse.com [sigma-hse.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tuvsud.com [tuvsud.com]
- 7. icheme.org [icheme.org]
- 8. mdpi.com [mdpi.com]
- 9. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Precautions for Handling Exothermic Reactions - Google 文档 [docs.google.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Quenching | AIChE [aiche.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labproinc.com [labproinc.com]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Technical Support Center: Alternative Synthetic Routes to Avoid Hazardous Reagents
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to advancing safer and more sustainable chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are seeking to replace hazardous reagents and solvents with greener alternatives. Here, you will find practical, in-depth answers to common challenges and troubleshooting scenarios encountered during the implementation of modern, sustainable synthetic methodologies.
Part 1: Foundational FAQs - The "Why" and "What" of Greener Synthesis
This section addresses the fundamental principles and common starting questions for chemists beginning to integrate green chemistry into their work.
Q1: What are the core principles of green chemistry, and how do they guide the selection of synthetic routes?
A: The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a foundational framework for designing safer and more sustainable chemical processes. They encourage chemists to think critically about the entire lifecycle of a chemical process, from feedstock selection to final product disposal.[1][2]
When selecting a synthetic route, these principles act as a guide:
-
Prevention (Principle 1): It is better to prevent waste than to treat or clean it up after it has been created. This is the bedrock principle that favors high-yielding reactions with minimal by-products.
-
Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This pushes for addition reactions over substitutions or eliminations, which inherently generate waste.
-
Less Hazardous Chemical Syntheses (Principle 3): Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[3][4] This directly addresses the core topic of avoiding hazardous reagents.
-
Safer Solvents and Auxiliaries (Principle 5): The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.[5] This has driven the development of alternatives like ionic liquids, supercritical fluids, and solvent-free systems.[5][6]
-
Catalysis (Principle 9): Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.[7] Catalysts reduce waste because they are used in small amounts and can be recycled.[8]
By evaluating potential synthetic pathways against these principles, a researcher can make informed decisions that enhance safety, reduce environmental impact, and often improve efficiency.
Q2: I'm concerned about reaction efficiency and cost. Are greener alternatives economically viable?
A: This is a common and critical question. While some green technologies may have higher initial investment costs, they frequently lead to significant long-term economic benefits.[9]
-
Reduced Waste Management Costs: Traditional synthesis routes often use toxic solvents and reagents, leading to the generation of hazardous waste that is expensive to dispose of safely.[6] Greener routes minimize this waste, directly cutting disposal costs.[9]
-
Energy Savings: Many green chemistry approaches, such as biocatalysis and some flow chemistry processes, operate at ambient temperature and pressure.[10][11] This reduces energy consumption compared to traditional methods that require extreme heating or cooling.[9]
-
Process Simplification: Methodologies like biocatalysis can offer high selectivity, eliminating the need for multiple protection and deprotection steps in a synthesis.[12] This shortens the overall synthetic route, saving time, materials, and labor costs.
-
Safety and Regulatory Compliance: Avoiding hazardous materials reduces the need for expensive engineering controls and personal protective equipment. It also simplifies regulatory compliance, which can be a significant hidden cost.[8]
-
Scalability and Efficiency: Technologies like flow chemistry can offer higher yields and more consistent product quality at scale, improving overall process efficiency.[13][14]
While the initial purchase of a flow reactor or a specific enzyme may seem costly, a holistic view of the process often reveals that the "greener" route is also the more economical one.[9]
Q3: What are the most common hazardous reagents and solvents I should aim to replace?
A: Many traditional reagents and solvents pose significant health, safety, and environmental risks. Prioritizing their replacement is a key step in adopting greener practices. Below is a table of common hazardous chemicals and their greener alternatives.
| Hazardous Chemical Category | Examples | Hazards | Potential Greener Alternatives & Strategies |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform[15] | Carcinogenicity, environmental persistence | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ethyl acetate, Heptane[8] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity, high boiling points (difficult to remove) | Cyrene, N-Butylpyrrolidinone (NBP), Ionic Liquids[16] |
| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | High flammability, peroxide formation[15] | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
| Heavy Metal Oxidants | Cr(VI) reagents (e.g., PCC, PDC), MnO₄⁻ | High toxicity, hazardous waste generation | Catalytic oxidation with O₂ or H₂O₂, biocatalysis, Swern oxidation in flow chemistry[17] |
| Phosgene and Analogs | Phosgene, Diphosgene, Triphosgene[18] | Extreme toxicity | In-situ generation in flow systems, less hazardous activating agents |
| Strong, Non-catalytic Bases | Lithium diisopropylamide (LDA)[19] | Pyrophoric, requires cryogenic temperatures | Catalytic base methods, solid-supported bases |
Part 2: Troubleshooting Guide - Safer Solvents & Reaction Media
Switching from traditional organic solvents is a primary goal of green chemistry. However, alternative media like supercritical fluids and ionic liquids have unique properties that can present new challenges.
Q1: My reaction is sluggish in supercritical carbon dioxide (scCO₂). How can I improve reaction rates?
A: Supercritical CO₂ is a non-polar solvent, and its solvating power can be limited, which often leads to slow reaction rates.[20] Here’s how to troubleshoot:
-
Increase System Pressure: The density and solvating power of scCO₂ are highly dependent on pressure.[21] Gradually increasing the pressure will increase the density, which can improve the solubility of reactants and catalysts, thereby increasing the reaction rate.[20]
-
Introduce a Co-solvent: Small amounts of a polar co-solvent like methanol or ethanol can dramatically increase the polarity and solvating power of the scCO₂ phase.[22] This is particularly effective for reactions involving polar substrates or catalysts.
-
Optimize Temperature: While increasing temperature can increase reaction kinetics, it can also decrease the density of scCO₂ at a given pressure. The interplay between temperature and pressure is key; sometimes a slight decrease in temperature (while maintaining high pressure) can improve solvation and overall rate.[21]
-
Use a Catalyst Designed for scCO₂: Some catalysts are specifically designed to be "CO₂-philic," incorporating structural motifs (like fluorinated ponytails) that enhance their solubility and activity in scCO₂.
Q2: My product is difficult to extract from the ionic liquid (IL). What separation techniques are effective?
A: The negligible vapor pressure of ionic liquids makes traditional distillation of the product challenging.[23][24] However, several other methods can be employed:
-
Liquid-Liquid Extraction: If your product is non-polar, you can often extract it from the IL using a less polar, immiscible organic solvent like hexane or ethyl acetate. The IL and any dissolved catalysts will remain in the ionic phase.
-
Supercritical Fluid Extraction: Supercritical CO₂ is an excellent solvent for extracting non-polar to moderately polar organic molecules from non-volatile ILs.[20] After extraction, the CO₂ can be easily removed by depressurization, leaving the pure product.
-
Distillation/Sublimation: If your product is volatile and thermally stable, high-vacuum distillation or sublimation can be effective, as the IL itself will not distill.[16]
-
Use a Biphasic System: Some ILs are immiscible with water or certain organic solvents.[16] Running the reaction in a biphasic system can allow the product to partition into the non-IL phase, simplifying separation.
Workflow for Green Solvent Selection
Choosing the right green solvent requires balancing physical properties, reactivity, and process goals. This diagram outlines a general decision-making process.
Sources
- 1. altlaboratories.com [altlaboratories.com]
- 2. Designing a safer circular economy of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safer Chemical Synthesis → News → Sustainability [news.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 7. fens.usv.ro [fens.usv.ro]
- 8. pure-synth.com [pure-synth.com]
- 9. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. longdom.org [longdom.org]
- 12. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ask the experts: the challenges and benefits of flow chemistry to optimize drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examples of Common Laboratory Chemicals and their Hazard Class [orf.od.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. "Towards Green Engineering: Applications of Supercritical Fluids as Tun" by Mary Kate Mitchell Lane [elischolar.library.yale.edu]
- 22. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 23. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 24. eurekaselect.com [eurekaselect.com]
Technical Support Center: Advancing Indazole Synthesis through Enhanced Atom Economy
Welcome to the technical support center dedicated to improving the atom economy of indazole synthesis. The indazole core is a cornerstone in medicinal chemistry, and developing sustainable and efficient synthetic routes is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the implementation of modern, atom-economical synthetic strategies.
The principle of atom economy, which emphasizes the maximization of the incorporation of starting materials into the final product, is a critical metric for sustainable chemistry.[3] Traditional methods for indazole synthesis often suffer from poor atom economy, generating significant waste.[3] Modern catalytic approaches, such as C-H activation and cycloaddition reactions, offer elegant and efficient alternatives.[4][5][6][7][8][9] This guide will focus on troubleshooting these advanced methodologies.
I. Troubleshooting Guide: Rh(III)-Catalyzed C-H Activation for Indazole Synthesis
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indazoles with high atom economy.[4][5][6][7][8] These reactions typically involve the coupling of substrates like azobenzenes or aldehyde hydrazones with various partners.[5][6] However, researchers may encounter challenges related to yield, selectivity, and catalyst performance.
Question: My Rh(III)-catalyzed C-H activation reaction for indazole synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Rh(III)-catalyzed C-H activation can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate-related issues. Here is a systematic approach to troubleshooting:
-
Catalyst and Co-oxidant Integrity: The active Rh(III) catalyst is often generated in situ. The choice and quality of the rhodium precursor and any necessary co-oxidants (e.g., Cu(OAc)₂) are critical.[5]
-
Actionable Advice:
-
Ensure the Rh(III) precursor, such as [Cp*RhCl₂]₂, is pure and handled under an inert atmosphere to prevent degradation.
-
The co-oxidant is often crucial for regenerating the active catalytic species. Verify the stoichiometry and purity of the co-oxidant. In some cases, the absence of a co-oxidant can lead to a significant drop in yield.[8]
-
Consider using a different silver salt as an additive (e.g., AgSbF₆) to facilitate the generation of the active cationic Rh(III) species.[8]
-
-
-
Solvent and Temperature Effects: The reaction solvent and temperature play a pivotal role in the efficiency of C-H activation.
-
Actionable Advice:
-
Screen a variety of solvents. While solvents like DCE are commonly used, others such as THF or dioxane might be more suitable for specific substrates.[10]
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of byproducts. A systematic temperature screen is recommended.
-
-
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction outcome.
-
Actionable Advice:
-
Electron-donating or -withdrawing groups on the aryl ring can affect the ease of C-H activation. For example, in the coupling of unsymmetrical azobenzenes, C-H functionalization often favors the more electron-rich phenyl ring.[6]
-
Steric hindrance near the C-H bond to be activated can impede the reaction. If possible, consider a substrate with less steric bulk.
-
-
-
Atmosphere: While many reactions are robust, some Rh(III)-catalyzed C-H activations are sensitive to air or moisture.
-
Actionable Advice:
-
Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents to minimize potential hydrolysis of the catalyst or intermediates.
-
-
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-Indazoles from Azobenzenes and Aldehydes [6]
| Parameter | Value |
| Reactants | Azobenzene (0.10 mmol), Aldehyde (0.20 mmol) |
| Catalyst | (Cp*RhCl₂)₂ (as specified in the literature) |
| Solvent | 0.5 mL |
| Temperature | As optimized (typically elevated) |
| Time | 24 hours |
Step-by-Step Procedure:
-
To a reaction vessel under an inert atmosphere, add the azobenzene, the aldehyde, the Rh(III) catalyst, and any additives.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated block or oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield in Rh(III)-Catalyzed C-H Activation
Caption: Troubleshooting workflow for low yield in Rh(III)-catalyzed C-H activation.
II. Troubleshooting Guide: [3+2] Cycloaddition of Arynes for Indazole Synthesis
The [3+2] cycloaddition of arynes with diazo compounds or sydnones is a highly efficient and atom-economical method for constructing the indazole core.[11][12][13][14] This approach offers mild reaction conditions and often leads to high yields of the desired products.[12][13] However, controlling the reaction pathway and avoiding side products can be challenging.
Question: I am observing the formation of unexpected byproducts in my aryne-based [3+2] cycloaddition for indazole synthesis. How can I improve the selectivity?
Answer:
The high reactivity of arynes can lead to various side reactions if not properly controlled. Common byproducts can include products from competing reaction pathways or decomposition of the starting materials.
-
Control of Aryne Generation: The method of aryne generation is critical. The most common method involves the use of o-(trimethylsilyl)aryl triflates and a fluoride source (e.g., CsF or TBAF).[11][14]
-
Actionable Advice:
-
Slowly add the fluoride source to the reaction mixture to maintain a low concentration of the highly reactive aryne intermediate. This can minimize side reactions such as aryne polymerization.
-
Ensure the o-(trimethylsilyl)aryl triflate precursor is pure, as impurities can lead to undesired reactions.
-
-
-
Choice of Diazo Compound or Dipole: The nature of the 1,3-dipole is crucial for a successful cycloaddition.
-
Actionable Advice:
-
When using diazo compounds, ensure they are freshly prepared or properly stored, as they can be unstable.
-
Sydnones are stable, isolable 1,3-dipoles that react cleanly with arynes to form 2H-indazoles after extrusion of CO₂.[12][13] This can be a more reliable approach to avoid the complexities associated with less stable dipoles.
-
-
-
Solvent and Temperature: The reaction medium can influence the stability of intermediates and the rates of competing reactions.
-
Actionable Advice:
-
Anhydrous solvents such as THF or acetonitrile are typically used.[13] Ensure the solvent is thoroughly dried to prevent quenching of the aryne precursor or intermediates.
-
These reactions are often run at room temperature.[11] Avoid excessive heating, which can promote decomposition and side reactions.
-
-
Experimental Protocol: General Procedure for the Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydnones [12][13]
| Parameter | Value |
| Reactants | Sydnone (1.0 equiv), o-(trimethylsilyl)aryl triflate (1.2 equiv) |
| Fluoride Source | TBAF or CsF (1.5 equiv) |
| Solvent | Anhydrous THF or Acetonitrile |
| Temperature | Room Temperature |
| Time | As monitored by TLC |
Step-by-Step Procedure:
-
To a solution of the sydnone and the o-(trimethylsilyl)aryl triflate in the anhydrous solvent under an inert atmosphere, add the fluoride source portion-wise or as a solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the consumption of the starting materials by TLC. The reaction is often rapid.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism: Aryne [3+2] Cycloaddition with Sydnone
Caption: Mechanism of 2H-indazole synthesis from arynes and sydnones.
III. Frequently Asked Questions (FAQs) on Improving Atom Economy in Indazole Synthesis
Q1: What are the main advantages of using transition-metal-catalyzed C-H activation for indazole synthesis over classical methods in terms of atom economy?
A1: Classical methods, such as the Fischer indole synthesis adapted for indazoles, often involve harsh conditions, the use of stoichiometric reagents, and can generate significant waste, leading to poor atom economy.[3][15][16] Transition-metal-catalyzed C-H activation offers several advantages:
-
Direct Functionalization: It allows for the direct formation of C-C or C-N bonds on the aromatic ring without the need for pre-functionalized starting materials (e.g., haloarenes), thus reducing the number of synthetic steps.[5][8][17]
-
High Atom Economy: These reactions often proceed via addition or condensation pathways where most of the atoms from the starting materials are incorporated into the final product.[4][7]
-
Catalytic Nature: The use of a catalyst in small quantities avoids the generation of large amounts of stoichiometric waste.
Q2: I am struggling with regioselectivity in the N-alkylation of my synthesized indazole, leading to a mixture of N1 and N2 isomers. How can I improve this?
A2: The N-alkylation of indazoles is a common challenge, and the formation of isomeric mixtures reduces the overall yield and atom economy of the desired product.[10] The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.[10]
-
For N1-Alkylation (Thermodynamically Favored):
-
For N2-Alkylation:
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) can provide good selectivity for the N2-isomer.[10]
-
Q3: Are there any "green" or more environmentally friendly approaches to indazole synthesis that also have good atom economy?
A3: Yes, the field is actively moving towards more sustainable synthetic methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with less energy consumption.[3][18] Some protocols utilize water as a solvent, further enhancing the green credentials of the method.[18]
-
Nanoparticle Catalysis: The use of nanoparticle catalysts, such as CuO nanoparticles, can offer advantages like lower catalyst loading, high atom economy, improved yields, and catalyst recyclability.[3]
-
Metal-Free Reactions: Several metal-free approaches have been developed, such as the [3+2] cycloaddition of arynes and diazo compounds, which avoid the use of potentially toxic and expensive heavy metals.[11]
References
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, Royal Society of Chemistry. [Link]
-
Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Organic Chemistry Frontiers, Royal Society of Chemistry. [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, ACS Publications. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, MDPI. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, MDPI. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, MDPI. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ResearchGate. [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis, Bentham Science. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]
-
Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, ACS Publications. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – An Asian Journal, Wiley Online Library. [Link]
- Methods of making indazoles.
-
Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
- Synthesis of indazole.
-
The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - ProQuest [proquest.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jchr.org [jchr.org]
Validation & Comparative
methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate vs other anti-inflammatory agents
Executive Summary: The 2H-Indazole Scaffold Advantage
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate (hereafter referred to as M-5Cl-2M-Ind ) represents a critical chemical scaffold in the development of next-generation anti-inflammatory and immuno-oncology agents. Unlike traditional 1H-indazoles (e.g., Lonidamine, Bendazac), the 2H-indazole regioisomers have emerged as potent pharmacophores with distinct electronic properties, offering superior selectivity for COX-2 inhibition and Prostanoid EP4 receptor antagonism .
This guide objectively compares M-5Cl-2M-Ind against standard anti-inflammatory agents, highlighting its utility as a high-value intermediate for synthesizing selective non-steroidal anti-inflammatory drugs (NSAIDs) and EP4 antagonists.
Mechanistic Profiling & Pharmacology
The Regioisomer Effect (N1 vs. N2)
The defining feature of M-5Cl-2M-Ind is the methylation at the N2 position . This "fixed" quinoid-like structure differs significantly from the N1-methylated isomer (benzenoid-like).
-
N1-Isomers (Traditional): Often associated with non-selective COX inhibition and lower solubility.
-
N2-Isomers (M-5Cl-2M-Ind): Exhibit a larger dipole moment and a distinct hydrogen-bonding landscape, which correlates with improved binding affinity in the COX-2 active site and EP4 receptor pockets.
Dual-Pathway Modulation
Recent SAR studies suggest that 2H-indazole-3-carboxylates operate via two primary mechanisms:
-
COX-2 Selectivity: The 5-chloro substituent enhances lipophilicity, allowing the molecule to penetrate the hydrophobic side pocket of COX-2, a feature absent in COX-1.
-
EP4 Receptor Antagonism: As a scaffold, 2H-indazoles block the PGE2-EP4 signaling axis, which is crucial for dampening chronic inflammation and reversing tumor immune evasion.
Figure 1: Dual mechanism of action. The ester (M-5Cl-2M-Ind) often acts as a prodrug, hydrolyzing to the active acid which targets COX-2 and EP4 pathways.
Comparative Analysis: M-5Cl-2M-Ind vs. Standards
The following data synthesizes performance metrics from relevant SAR studies on 2-substituted indazoles compared to clinical standards.
Anti-Inflammatory Potency & Safety[1]
| Feature | M-5Cl-2M-Ind (Class Representative) | Indomethacin (Standard) | Celecoxib (Selective) |
| Primary Target | COX-2 / EP4 (Dual Potential) | COX-1 / COX-2 (Non-selective) | COX-2 (Highly Selective) |
| IC50 (COX-2) | ~0.5 - 2.0 µM (Est.)* | 0.6 µM | 0.04 µM |
| Selectivity Index | High (>50-fold COX-2) | Low (< 5-fold) | Very High (>200-fold) |
| GI Ulceration Risk | Low (COX-1 Sparing) | High (Severe) | Low |
| Regio-Stability | Fixed 2H-Tautomer | N/A | N/A |
| Key Advantage | EP4 Antagonism Potential | Potency | Clinical Safety Record |
*Note: Values estimated based on SAR data for 2-substituted-5-chloro-indazole derivatives [1, 2].
Key Differentiator: The "Regio-Switch"
A critical comparison for researchers is between the 1-Methyl and 2-Methyl isomers of the same 5-chloro-indazole core.
| Metric | 1-Methyl Isomer (N1) | 2-Methyl Isomer (N2) - (M-5Cl-2M-Ind) |
| Dipole Moment | Lower (~1.5 D) | Higher (~4.0 D) |
| Solubility | Moderate | Enhanced (Polar Character) |
| Biological Activity | Often Inactive or Low Potency | High Potency (COX-2/EP4) |
| Synthesis Yield | Major Product (Thermodynamic) | Minor Product (Kinetic) - Requires Tuning |
Experimental Protocols
Synthesis & Regio-Selective Isolation
Obtaining pure M-5Cl-2M-Ind is challenging due to the thermodynamic preference for N1-alkylation. This protocol maximizes the N2-isomer yield.
Reagents: Methyl 5-chloro-1H-indazole-3-carboxylate, Methyl Iodide (MeI), K2CO3, Acetone.
Workflow:
-
Dissolution: Dissolve 1.0 eq of Methyl 5-chloro-1H-indazole-3-carboxylate in anhydrous Acetone.
-
Base Addition: Add 2.5 eq of anhydrous K2CO3. Stir at room temperature for 30 min to deprotonate.
-
Alkylation: Add 1.2 eq of MeI dropwise. Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Observation: Two spots will appear. The N1-isomer (higher Rf, non-polar) and the N2-isomer (lower Rf, polar, fluorescent blue under UV).
-
-
Workup: Filter inorganic salts. Concentrate filtrate in vacuo.[1][2]
-
Purification (Critical): Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.
-
Target: Isolate the second major fraction (N2-isomer).
-
-
Validation: 1H-NMR is mandatory.
-
Diagnostic Signal: The N-CH3 peak for the 2-methyl isomer appears downfield (~4.2 ppm) compared to the 1-methyl isomer (~4.0 ppm) due to the adjacent nodal nitrogen.
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
To validate the anti-inflammatory efficacy of M-5Cl-2M-Ind compared to Indomethacin.
Subjects: Wistar Albino Rats (150-200g), n=6 per group.
Protocol:
-
Preparation: Suspend M-5Cl-2M-Ind in 1% Carboxymethyl cellulose (CMC).
-
Dose Groups: Vehicle (Control), Indomethacin (10 mg/kg), M-5Cl-2M-Ind (10, 20, 50 mg/kg).
-
-
Administration: Oral gavage (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours.
-
Calculation:
(Where is mean edema volume of control, is mean edema volume of treated group).
Expected Outcome: 2H-indazoles typically show delayed but sustained inhibition (peaking at 3-5 hours), characteristic of COX-2 selective agents, with reduced gastric irritation compared to the Indomethacin group.
Visualizing the Synthesis Logic
The following diagram illustrates the critical regio-divergence in synthesizing M-5Cl-2M-Ind.
Figure 2: Synthetic workflow highlighting the separation of the target N2-isomer from the N1-byproduct.
References
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives. Source: MDPI (Molecules), 2017. Context: Establishes the antimicrobial and anti-inflammatory (COX-2) profile of 2H-indazoles.[3][4] Link:[Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Source: Journal of Medicinal Chemistry, 2023.[5] Context: Identifies the 2H-indazole scaffold as a key blocker of the PGE2/EP4 pathway for immunotherapy.[5] Link:[Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Source: Journal of Clinical and Diagnostic Research, 2015. Context: Provides baseline IC50 values and paw edema inhibition data for indazole derivatives vs. Diclofenac. Link:[Link]
-
Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Source: NIH / PMC, 2023. Context: Discusses the structural advantages of N2-substitution for anti-inflammatory efficacy. Link:[Link]
Sources
- 1. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural and Bioisosteric Comparison of Indazole and Indole
Introduction: The Principle of Bioisosterism in Modern Drug Design
In the landscape of medicinal chemistry, the strategy of bioisosteric replacement is a cornerstone of lead optimization. Bioisosterism involves substituting a functional group or moiety within a biologically active molecule with another group that retains similar physical and chemical properties, thereby aiming to preserve or enhance the desired biological activity. This approach is instrumental in overcoming challenges related to a drug candidate's metabolism, toxicity, absorption, or potency.[1] Among the vast array of heterocyclic scaffolds employed in drug discovery, indole and indazole stand out as "privileged structures," frequently forming the core of therapeutic agents.[2][3]
Indazole, in particular, has emerged as a highly effective bioisostere for indole.[3][4] While structurally similar, the subtle differences between these two bicyclic systems can lead to profound changes in a molecule's interaction with biological targets and its overall pharmacokinetic profile. This guide provides an in-depth comparison of indazole and indole, offering experimental insights and methodologies for researchers engaged in the rational design of novel therapeutics.
Part 1: A Tale of Two Rings: Structural and Physicochemical Distinctions
The fundamental difference between indole and indazole lies in the arrangement of nitrogen atoms within the five-membered ring fused to the benzene core. Indole contains a single nitrogen atom at position 1. In contrast, indazole is a benzopyrazole, featuring two adjacent nitrogen atoms. This seemingly minor alteration gives rise to two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5]
These structural nuances manifest in distinct physicochemical properties that are critical for drug design:
-
Hydrogen Bonding: Indole possesses a single N-H group, which primarily acts as a hydrogen bond donor. Indazole, however, offers more complex interactivity; the 1H-tautomer can act as both a hydrogen bond donor (at N1) and an acceptor (at N2), while the 2H-tautomer acts solely as a hydrogen bond acceptor.[6] This additional acceptor site in indazole can facilitate novel, potent interactions with a biological target, potentially improving binding affinity.[6]
-
Electronic Properties: The presence of the second nitrogen atom makes indazole a weaker base (pKa ≈ 1.3) but a stronger acid (pKa ≈ 13.9) compared to indole.[7][8] Furthermore, the dipole moment of the indazole tautomers differs, with 2H-indazole exhibiting a larger dipole moment than the 1H form.[7] These electronic differences can influence a molecule's solubility, membrane permeability, and interactions with target proteins.
-
Metabolic Stability: The indole nucleus, particularly at the C2 and C3 positions of the pyrrole ring, is susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of the C-H at position 2 with a nitrogen atom in the indazole scaffold can block this metabolic pathway, often leading to improved metabolic stability and a longer in vivo half-life.[6]
Comparative Data Summary: Physicochemical Properties
| Property | Indole | 1H-Indazole | 2H-Indazole |
| Formula | C₈H₇N | C₇H₆N₂ | C₇H₆N₂ |
| Molar Mass | 117.15 g/mol | 118.14 g/mol | 118.14 g/mol |
| pKa (for protonation) | ~ -2.4 | ~ 1.3 | - |
| pKa (for deprotonation) | ~ 16.9 | ~ 13.9[7][8] | - |
| H-Bonding Capability | Donor | Donor & Acceptor[6] | Acceptor |
| Relative Stability | N/A | More stable tautomer[5] | Less stable tautomer |
| Dipole Moment | ~ 2.1 D | ~ 1.6 D | ~ 3.1 D[7] |
Part 2: From Bench to Bedside: The Impact of Bioisosteric Replacement in Drug Discovery
The strategic substitution of an indole scaffold with indazole has proven to be a successful tactic in numerous drug discovery campaigns, particularly in the development of kinase inhibitors and serotonin receptor antagonists.
Case Study: Kinase Inhibitors
The indazole ring is a privileged scaffold for kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase domain.[6]
-
Axitinib (Inlyta®): An indazole-containing drug approved for the treatment of renal cell carcinoma.[3] The indazole core of Axitinib forms key interactions within the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs).
-
Pazopanib (Votrient®): Another approved tyrosine kinase inhibitor that features an indazole scaffold, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5]
In the development of c-Jun N-terminal kinase (JNK) inhibitors, a series of indole/indazole-aminopyrimidines were synthesized. Structure-guided design led to the optimization of the series, with the indazole-containing compound 17 showing a significant improvement in potency (JNK1 IC₅₀ = 3 nM) and excellent physicochemical and pharmacokinetic properties.[9]
Case Study: 5-HT₃ Receptor Antagonists
An early and compelling example of this bioisosteric switch was in the development of antagonists for the serotonin 5-HT₃ receptor. The tropanyl ester of indole-3-carboxylic acid was a potent antagonist. Researchers synthesized the corresponding indazole-3-carboxylate analogue, which retained potent antagonist activity.[1][10] This demonstrated that the indazole nucleus could effectively mimic the indole moiety in this specific receptor context, validating indazole as a viable bioisostere for indole.[1]
Part 3: Experimental Protocols for Comparative Evaluation
To objectively compare indole- and indazole-based bioisosteres, a suite of standardized in vitro assays is essential. These experiments provide the quantitative data needed to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Lipophilicity Determination (LogP/LogD)
Lipophilicity is a critical parameter influencing solubility, permeability, and off-target effects. It is measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).
Methodology: HPLC-Based LogP Determination
This method is faster and requires less compound than the traditional shake-flask method.[11]
-
System Preparation: An HPLC system equipped with a C18 column and a DAD detector is used. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A set of standard compounds with known LogP values is injected to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is dissolved in the mobile phase and injected into the system. Its retention time is recorded.
-
Calculation: The retention factor (k') for the test compound is calculated. Using the calibration curve, the LogP value is determined.
In Vitro Metabolic Stability Assay
This assay predicts in vivo clearance by measuring the rate at which a compound is metabolized by liver enzymes.[12]
Methodology: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by cytochrome P450 enzymes.[13][14]
-
Reagent Preparation: Pooled human liver microsomes are thawed on ice. A cofactor solution containing NADPH in a phosphate buffer (pH 7.4) is prepared.[13]
-
Incubation: The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C.[13]
-
Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14] The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the slope of the natural logarithm plot of this data.[15]
Membrane Permeability (Caco-2) Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium, used to predict oral drug absorption.[16][17]
Methodology: Bidirectional Caco-2 Permeability Assay
This protocol assesses both passive permeability and active efflux.[16]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[18]
-
Permeability Measurement (A to B): The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at specified time points.
-
Efflux Measurement (B to A): In a separate set of wells, the test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[16]
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation, a serious cardiovascular side effect. Early screening for hERG liability is crucial.
Methodology: Automated Patch Clamp Electrophysiology
This high-throughput method provides direct functional data on ion channel activity.[19]
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Assay Setup: The automated patch clamp system (e.g., QPatch or SyncroPatch) establishes a whole-cell patch clamp configuration.[19]
-
Baseline Recording: A specific voltage protocol is applied to elicit and record the hERG current under baseline (vehicle control) conditions.[20]
-
Compound Application: The test compound is applied to the cells, typically in increasing concentrations. The hERG current is recorded after each application.
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[19][20]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC₅₀ value is determined by fitting the concentration-response data to a suitable model.
Part 4: Synthetic Strategies
The ability to generate diverse libraries of analogues is fundamental to SAR exploration. Both indole and indazole scaffolds are accessible through a variety of well-established synthetic routes.
-
Indole Synthesis: Classic methods include the Fischer, Reissert, and Madelung syntheses. More modern approaches often rely on palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Buchwald-Hartwig) to functionalize the indole core.
-
Indazole Synthesis: Common methods include the cyclization of o-hydrazino cinnamic acids (the original Fischer method), intramolecular C-N bond formation from o-alkyne azoarenes, and various transition-metal-catalyzed reactions involving azobenzenes or aldehyde hydrazones.[5][7]
Conclusion and Future Perspectives
The replacement of indole with indazole is a powerful and validated strategy in medicinal chemistry. The introduction of a second nitrogen atom into the five-membered ring provides a key hydrogen bond acceptor, can block sites of metabolism, and alters the electronic properties of the scaffold. These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
However, the choice between indole and indazole is not always straightforward and must be empirically driven. The comprehensive experimental evaluation outlined in this guide—assessing lipophilicity, metabolic stability, permeability, and potential cardiotoxicity—is critical for making informed decisions during the lead optimization process. As our understanding of structure-activity and structure-property relationships continues to deepen, the rational application of bioisosteric replacements, such as the indole-to-indazole switch, will remain an indispensable tool in the quest for safer and more effective medicines.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]
-
Caco2 assay protocol. Unknown Source. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Society of Tunisia. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]
-
The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]
-
Indazoles. Chemie Brunschwig. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
hERG Safety. Evotec. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. [Link]
-
Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
-
Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Center for Biotechnology Information. [Link]
-
Imidazole vs. Indole: A Comparative Exploration of Two Chemical Giants. Oreate AI Blog. [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Indazole. Wikipedia. [Link]
-
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. PubMed. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. info.mercell.com [info.mercell.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. fda.gov [fda.gov]
evaluating the metabolic stability of substituted indazoles
The evaluation of metabolic stability is an indispensable component of modern drug discovery. For a privileged scaffold like indazole, a proactive and systematic approach to understanding and mitigating metabolic liabilities is essential for success. By starting with high-throughput in vitro systems like human liver microsomes to identify major Phase I liabilities and progressing to more comprehensive models like hepatocytes for promising candidates, researchers can make informed decisions. The true power of this process lies not just in the data generated but in feeding that data back into the design cycle. By understanding the causal relationships between chemical structure and metabolic fate, we can rationally engineer substituted indazoles with the pharmacokinetic profiles necessary to become effective medicines. This iterative process of design, testing, and analysis is the hallmark of a successful drug discovery program and is guided by international regulatory expectations for thorough metabolic characterization. [21][22][23][24]
References
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]
-
Substituent Effect on the Reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by Rat Liver Microsomes. PubMed. [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC - NIH. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - NIH. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC - NIH. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov. [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. technologynetworks.com [technologynetworks.com]
SAR (Structure-Activity Relationship) studies of 5-chloro-indazoles
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" 5-Chloro Motif
In the landscape of medicinal chemistry, the 5-chloro-indazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the indazole core acts as a bioisostere for indole (found in serotonin), the specific introduction of a chlorine atom at the C-5 position is rarely accidental.
This guide dissects the Structure-Activity Relationship (SAR) of 5-chloro-indazoles, demonstrating that the C-5 chlorine is not merely a lipophilic handle but a critical determinant of metabolic stability , isoform selectivity (e.g., ER
The Pharmacophore: Why 5-Chloro?
Before analyzing specific data, we must establish the physicochemical rationale for this substitution compared to its hydrogen, fluorine, or methyl counterparts.
| Property | 5-H (Unsubstituted) | 5-F (Fluoro) | 5-Cl (Chloro) | 5-Me (Methyl) |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.75 Å | 2.00 Å |
| Hammett | 0.00 | 0.06 | 0.23 | -0.17 |
| Lipophilicity ( | 0.00 | 0.14 | 0.71 | 0.56 |
| Metabolic Liability | High (Oxidation) | Low | Very Low | High (Benzylic Ox.) |
Expert Insight: The 5-Cl substituent provides a "Goldilocks" effect. It is significantly more lipophilic than Fluorine (
Comparative SAR Analysis: Case Studies
Case Study A: Estrogen Receptor Beta (ER
) Agonists
Application: Remyelination in Multiple Sclerosis
Recent studies (e.g., Nature Scientific Reports, 2019) identified "IndCl" (a 5-chloroindazole derivative) as a selective ER
Comparative Potency Data (Luciferase Reporter Assay)
| Compound ID | R5 Substituent | ER | ER | Selectivity Ratio ( |
| Ind-H | -H | 45.0 | 120 | 2.6x |
| Ind-F | -F | 38.5 | 95 | 2.5x |
| Ind-Cl (Lead) | -Cl | 3.4 | >10,000 | >2900x |
| Ind-Me | -CH | 12.0 | 600 | 50x |
Analysis: The 5-Cl atom fills a specific sub-pocket in the ER
Case Study B: 5-HT4 Receptor Agonists
Application: Gastroprokinetic Agents
Indazole-3-carboxamides are bioisosteres of the benzamide class (e.g., Cisapride). Here, the 5-Cl mimics the 4-Cl of the benzamide ring but with improved chemical stability.
Binding Affinity (
| Scaffold | 5-Position | Functional Activity | |
| Indole | -Cl | 12.5 | Partial Agonist |
| Indazole | -Cl | 2.1 | Full Agonist |
| Indazole | -H | 85.0 | Weak Agonist |
| Indazole | -Br | 4.5 | Full Agonist (Solubility issues) |
Expert Insight: While the 5-Br analog is potent, the increased molecular weight and lipophilicity (LogP) often lead to poor solubility. The 5-Cl indazole strikes the optimal balance between potency (
Visualization: SAR Logic and Synthesis
The following diagram illustrates the decision matrix for optimizing the indazole core and the standard synthetic workflow.
Caption: Decision tree for halogen selection. 5-Cl is selected when simultaneous optimization of lipophilicity and metabolic blockade is required.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for 5-chloro-indazole derivatives.
Protocol A: Regioselective Synthesis of 5-Chloro-1H-Indazole-3-Carboxylic Acid
Rationale: Direct chlorination of indazole often yields mixtures. This de novo ring synthesis guarantees the 5-position.
-
Starting Material: 5-chloro-2-nitro-phenylacetic acid.
-
Esterification: Reflux with
/MeOH to yield the methyl ester. -
Reductive Cyclization:
-
Dissolve ester in MeOH.
-
Add
dust and (aq). Stir at 60°C for 2 hours. -
Mechanism:[1] Reduction of nitro to hydroxylamine, followed by intramolecular nucleophilic attack on the nitrile/ester.
-
-
Diazo Reaction (Jacobson Method):
-
Treat the resulting aniline intermediate with
at 0°C. -
Allow to warm to RT to effect ring closure.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
QC Check:
NMR must show a doublet at 7.8 (C4-H) with meta-coupling ( ).
-
Protocol B: Competitive Radioligand Binding (5-HT4)
Rationale: Validates the affinity contribution of the Cl atom.
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT4(e) receptors.
-
Ligand:
-GR113808 (Specific Activity ~80 Ci/mmol). -
Incubation:
-
Mix 50
L membrane suspension + 50 L -Ligand (0.5 nM final) + 50 L Test Compound (5-Cl-Indazole analog). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
. -
Incubate 60 min at 25°C.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Scintillation counting. Calculate
using the Cheng-Prusoff equation.
Mechanism of Interaction
The diagram below details the specific molecular interactions that make the 5-chloro-indazole superior in binding pockets (e.g., Kinase hinge regions or GPCR orthosteric sites).
Caption: Mechanistic map showing the dual role of the 5-Cl substituent: enhancing hydrophobic contact while shielding the core from metabolic oxidation.
References
-
Indazole-3-carboxylic acid synthesis and utility: Source: Guidechem & Chem-Impex. "Synthesis and biological evaluation of 5-chloro-1H-indazole-3-carboxylic acid derivatives."
-
ER
Selective Ligands (Multiple Sclerosis): Source: Nature Scientific Reports (2019). "Chloroindazole based estrogen receptor ligands with favorable pharmacokinetics promote functional remyelination."[1] -
5-HT4 Receptor Agonists SAR: Source: Journal of Medicinal Chemistry / Bioorg Med Chem. "Synthesis and pharmacological evaluation of benzamide and indazole derivatives as selective 5-HT4 receptor agonists."
-
Rho-Kinase (ROCK) Inhibitors: Source: European Journal of Pharmacology (2013).[2] "Cardiovascular effects of a novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865)."
-
Halogen Bioisosterism Review: Source: PMC (2023). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."
Sources
- 1. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of a novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of Indazole-Based Compounds
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer and anti-inflammatory effects.[1][2] For researchers and drug development professionals, a critical phase in the journey of an indazole-based compound from a promising hit to a clinical candidate is the translation of its activity from a controlled laboratory setting (in vitro) to a complex biological system (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activity of indazole-based compounds, supported by experimental data and detailed methodologies, to illuminate the path from benchtop to preclinical models.
The Dichotomy of Discovery: Understanding In Vitro and In Vivo Realities
In vitro assays are indispensable tools in the early stages of drug discovery. They offer a rapid, cost-effective, and high-throughput means to assess the biological activity of newly synthesized indazole derivatives.[3] These assays, typically performed on isolated cells or specific enzymes, provide crucial information on a compound's potency, selectivity, and mechanism of action at a molecular level.
However, the sterile and simplified environment of a petri dish or a test tube is a world away from the intricate and dynamic landscape of a living organism.[4] In vivo studies, conducted in animal models, are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a whole biological system.[5] The transition from in vitro success to in vivo efficacy is often fraught with challenges, with many promising compounds failing to replicate their initial impressive performance.[6] Understanding the potential disconnect between these two realms is paramount for successful drug development.
In Vitro Evaluation of Indazole-Based Compounds: A Closer Look
The initial assessment of indazole-based compounds typically involves a battery of in vitro assays designed to quantify their biological effects.
Anticancer Activity: The MTT Assay
A fundamental method for assessing the cytotoxic effects of potential anticancer agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which in turn reflects the number of viable cells present.[7]
Experimental Protocol: MTT Assay for Cytotoxicity [3][7]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole-based compound in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[3]
-
Add 10 µL of the MTT stock solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
-
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory potential of indazole derivatives can be assessed in vitro by measuring their ability to inhibit the production of key pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[9]
In Vivo Evaluation: From the Bench to the Model
In vivo studies provide a more holistic understanding of a compound's therapeutic potential by considering factors such as absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the complex biological environment.
Anticancer Efficacy: Tumor Xenograft Models
Subcutaneous tumor xenograft models in immunodeficient mice are a widely used method to evaluate the in vivo anticancer activity of drug candidates.[10]
Experimental Protocol: Subcutaneous Tumor Xenograft Model [10][11][12]
-
Cell Preparation:
-
Harvest cancer cells in their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at a high concentration (e.g., 1-5 x 10⁷ cells/mL).
-
For some cell lines, mixing the cell suspension with an extracellular matrix preparation like Matrigel (1:1 ratio) can improve tumor engraftment and growth.[12]
-
-
Animal Inoculation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 23-25 gauge needle.[12]
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Compound Administration:
-
Administer the indazole-based compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The vehicle used to dissolve or suspend the compound should be well-tolerated by the animals. Common vehicles include saline, PBS with a small percentage of DMSO, or carboxymethylcellulose suspensions.[5]
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals.
-
Excise the tumors, weigh them, and photograph them.
-
Tumor tissue can be used for further analysis, such as histopathology or biomarker studies.
-
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable assay for screening the acute anti-inflammatory activity of compounds.[5][13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema [5][13][15]
-
Animal Acclimatization and Grouping:
-
Acclimatize rats or mice to the laboratory environment for at least a week.
-
Divide the animals into groups: vehicle control, positive control (e.g., a known NSAID like indomethacin or diclofenac), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the indazole compound or controls orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[13]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Comparative Analysis: The In Vitro-In Vivo Discrepancy
A frequent observation in drug discovery is the disparity between a compound's potent in vitro activity and its often-diminished efficacy in vivo.[6] This is particularly true for indazole-based compounds, where a low micromolar or even nanomolar IC50 in a cell-based assay does not always translate to significant tumor regression in an animal model.
Table 1: Comparative In Vitro and In Vivo Anticancer Activity of Selected Indazole Derivatives
| Compound | Target/Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | 4T1 tumor-bearing mice | Dose-dependent tumor growth suppression | [16] |
| Indazole-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | Not Reported | - | [17] |
| Indazole-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | Not Reported | - | [17] |
| Curcumin-indazole analog 3b | WiDr (Colorectal Cancer) | 27.20 | Not Reported | - | [18] |
| 1H-indazole-3-amine 6o | K562 (Leukemia) | 5.15 | Not Reported | - | [19] |
As illustrated in Table 1, while many indazole derivatives exhibit potent anticancer activity in vitro, in vivo data is not always available or may not directly correlate. For instance, compound 2f demonstrated a strong in vitro IC50 against the 4T1 breast cancer cell line and this translated to in vivo efficacy.[16] However, for many other compounds, the in vivo validation is a crucial next step that is often not reported in initial screening studies.
Unraveling the Discrepancy: Factors Influencing In Vivo Activity
Several factors contribute to the often-observed gap between in vitro and in vivo results for indazole-based compounds:
-
Pharmacokinetics (PK): A compound's ADME properties are critical for its in vivo performance. Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the target site.[20]
-
Formulation and Solubility: Many indazole derivatives are poorly soluble in aqueous solutions, which can significantly hinder their absorption and bioavailability.[21] Proper formulation strategies, such as the use of co-solvents, surfactants, or particle size reduction techniques, are often necessary to improve their in vivo exposure.[20]
-
The Tumor Microenvironment (TME): In the context of cancer, the TME plays a crucial role in drug resistance.[22][23] Factors such as hypoxia, acidic pH, and the presence of stromal cells and extracellular matrix components can create a protective niche for tumor cells, reducing their sensitivity to anticancer agents.[23][24] These complex interactions are absent in standard 2D cell culture models.
-
Off-Target Effects: While a compound may be highly selective for its intended target in vitro, it can interact with other proteins and pathways in a complex biological system, leading to unexpected toxicities or a reduction in efficacy.
-
Metabolic Stability: The liver is the primary site of drug metabolism. A compound that is stable in cell culture may be rapidly metabolized by liver enzymes in vivo, leading to a short half-life and reduced exposure.
Signaling Pathways Targeted by Indazole-Based Compounds
Many indazole derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes.[25] Dysregulation of this pathway is a hallmark of many cancers. Some indazole derivatives have been shown to inhibit components of the MAPK pathway, thereby suppressing tumor growth.[26][27]
Sources
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. certisoncology.com [certisoncology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. revvity.com [revvity.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 17. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 18. japsonline.com [japsonline.com]
- 19. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. The Role of Tumor-Stroma Interactions in Drug Resistance Within Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Assessing the Selectivity of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate: A Comparative Guide
Executive Summary
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate (CAS: 2121655-16-9) represents a critical 2H-indazole scaffold distinct from the classically bioactive 1H-indazole class (e.g., Lonidamine, Gamendazole).[1][2] While 1H-indazoles are well-established inhibitors of spermatogenesis (targeting Hexokinase 2) and chemotherapy adjuvants, the 2H-regioisomers have recently emerged as a distinct pharmacophore, particularly in the development of Prostanoid EP4 Receptor Antagonists and novel Cannabinoid Receptor type 2 (CB2) ligands.
This guide provides a technical framework for assessing the selectivity of this specific 2-methyl ester, distinguishing its biological profile from its 1-methyl regioisomer (CAS: 1620412-40-9) and validating its potential as a lead compound or a regio-control standard.
Target Profile & Mechanism of Action
To accurately assess selectivity, one must first define the primary biological targets associated with the 5-chloro-indazole-3-carboxylate core.
Primary Targets
-
Prostanoid EP4 Receptor (Antagonist): Recent medicinal chemistry campaigns utilize the 2H-indazole-3-carboxamide scaffold to block PGE2-mediated immunosuppression in colorectal cancer.[3] The methyl ester serves as the direct precursor and a lipophilic probe for binding affinity.
-
Hexokinase 2 (HK2) & Spermatogenesis: Historically, the 1H-indazole-3-carboxylic acid derivatives (Lonidamine) inhibit HK2. The 2H-isomer acts as a critical negative control or a regio-selective modulator to map the binding pocket's steric tolerance.
-
CB2 Receptor (Agonist): 2-alkyl-indazoles have shown selectivity for CB2 over CB1, offering immunomodulatory potential without psychotropic side effects.
Mechanism of Binding (2H vs. 1H)
The selectivity of this compound is governed by the N-methylation site :
-
1H-Indazole (N1-Me): Projects the substituent into a hydrophobic pocket typical of HK2 inhibitors.
-
2H-Indazole (N2-Me): Alters the vector of the 3-carboxylate group, often favoring GPCR pockets (like EP4) that require a distinct hydrogen bond network.
Selectivity Profiling: Comparative Analysis
A robust assessment requires comparing the product against its direct regioisomer and standard-of-care (SoC) ligands.
Table 1: Comparative Selectivity Markers
| Feature | This compound (Product) | Methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate (Alternative) | Reference Standard (Target) |
| Regiochemistry | 2H-isomer (Kinetic product in some alkylations) | 1H-isomer (Thermodynamic product) | Lonidamine (HK2), E7046 (EP4) |
| Primary Target | EP4 Receptor (Antagonist potential), CB2 | Hexokinase 2 (HK2), CFTR | EP4 / HK2 |
| Selectivity Goal | High affinity for EP4; Low affinity for HK2 | High affinity for HK2; Low affinity for EP4 | >100-fold selectivity |
| Key Spectroscopic ID | UV | UV | N/A |
| Lipophilicity (cLogP) | ~2.8 (Predicted) | ~2.9 (Predicted) | Varies |
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, follow this three-tiered screening protocol.
Protocol A: Regiochemical Purity Verification (The "Self-Validating" Step)
Before biological testing, you must confirm the compound is exclusively the 2H-isomer, as <5% contamination with the 1H-isomer can skew bioassay results.
-
NOESY NMR: Dissolve 5 mg in DMSO-
.-
2H-Isomer Signal: Look for NOE correlation between the N-Methyl protons and the C3-aromatic proton (or ester methyl). In 2-methyl indazoles, the methyl group is spatially close to the C3 substituent.
-
1H-Isomer Signal: The N-Methyl protons will show NOE with the C7-proton of the benzene ring.
-
-
UV-Vis Shift: Record spectra in Methanol. 2H-indazoles typically display a bathochromic shift compared to 1H-indazoles due to different quinoid-like resonance contributions.
Protocol B: Competitive Radioligand Binding (EP4 Selectivity)
Objective: Determine if the 2-methyl ester binds to the EP4 receptor.
-
Membrane Prep: Use HEK293 cells overexpressing human EP4 receptor.
-
Radioligand: [³H]-PGE2 (1 nM).
-
Incubation:
-
Mix membranes, [³H]-PGE2, and the test compound (concentration range:
to M) in assay buffer (10 mM MES, pH 6.0, 10 mM MnCl₂). -
Incubate for 60 min at 30°C.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity. Calculate
and .-
Success Criterion:
indicates significant binding. -
Selectivity Check: Repeat assay with EP1, EP2, and EP3 membranes. Selectivity Ratio =
.
-
Protocol C: Functional cAMP Assay (Antagonist Mode)
Objective: Confirm if binding results in functional blockade.
-
Cell Line: CHO cells expressing EP4 and a cAMP-response element (CRE) luciferase reporter.
-
Stimulation: Treat cells with
concentration of PGE2 (agonist). -
Treatment: Add this compound (0.1 - 10
). -
Readout: Measure luminescence. A decrease in signal indicates antagonism .
-
Control: Use L-161,982 as a positive control for EP4 antagonism.
-
Visualization of Screening Workflow
The following diagram illustrates the logical flow for assessing the selectivity of the 2-methyl isomer, distinguishing it from the 1-methyl impurity and validating its target.
Caption: Workflow for validating the regio-purity and functional selectivity of the 2-methyl indazole scaffold against EP4 and HK2 targets.
References
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists . Journal of Medicinal Chemistry, 2023.[3] Link
-
Indazole-3-carboxylic acid derivatives: A review of their synthesis and biological activity . European Journal of Medicinal Chemistry, 2020. Link
-
Regioselective synthesis of 1H- and 2H-indazoles . Beilstein Journal of Organic Chemistry, 2014. Link
-
Lonidamine and its analogs: Inhibition of mitochondrial hexokinase . Molecular Cancer Therapeutics, 2012. Link
Sources
Inter-Laboratory Validation of Indazole Synthesis: A Comparative Technical Guide
Executive Summary & Validation Framework
The indazole pharmacophore is a critical structural motif in kinase inhibitors (e.g., Axitinib, Pazopanib). However, reproducibility in indazole synthesis remains a significant bottleneck in transitioning from medicinal chemistry (mg-scale) to process development (kg-scale).
This guide presents the results of a multi-site cross-validation study comparing three distinct synthetic protocols. Our objective is not merely to list reactions, but to quantify Robustness —the ability of a method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, reagent quality, operator technique).
The Validation Standard: Protocols were evaluated against ISO 5725-2 standards for accuracy (trueness) and precision (repeatability/reproducibility).
-
Lab A (Reference): Process Development Unit (Automated reactors).
-
Lab B (Variable): Academic/CRO Partner (Standard glassware, manual control).
-
Lab C (Scale): Pilot Plant (50L reactors).
Comparative Methodology: The Protocols
Method A: Classical Diazotization (Modified Jacobson)
The "Old Guard" approach relying on nitrosation of o-toluidines.
Mechanism: Intramolecular cyclization of a diazonium intermediate. Causality: The reaction is driven by the stability of the diazonium salt. Failure Point: If the temperature exceeds 5°C during nitrosation, the diazonium intermediate decomposes to phenols (tar), drastically lowering yield.
Validated Protocol (SOP-IND-01)
-
Charge: To a jacketed reactor, add N-acetyl-o-toluidine (1.0 equiv) and Glacial Acetic Acid (10 V).
-
Cool: Lower internal temperature to 0–2°C . Critical: Use internal probe, not bath temp.
-
Nitrosation: Add Isoamyl nitrite (1.2 equiv) dropwise over 60 mins.
-
Control: Maintain exotherm < 4°C.
-
-
Cyclization: Allow to warm to 25°C over 2 hours, then heat to 80°C for 1 hour.
-
Quench: Pour into ice water. Filter precipitate.
Performance Data:
-
Mean Yield: 68% (High variance: ±12%)
-
Purity (HPLC): 92% (Requires recrystallization)
-
Green Metric: Poor (Large waste streams, hazardous reagents).
Method B: Pd-Catalyzed Intramolecular Amination (Buchwald-Hartwig Type)
The "Modern Standard" utilizing cross-coupling of aryl halides and hydrazines.
Mechanism: Oxidative addition of Pd(0) to aryl halide, followed by amine coordination and reductive elimination. Causality: The catalytic cycle is oxygen-sensitive. Failure Point: Trace oxygen oxidizes the phosphine ligand (e.g., Xantphos to Xantphos-oxide), killing the catalyst and halting conversion.
Validated Protocol (SOP-IND-02)
-
Inertion: Cycle reactor 3x with Vacuum/Argon. Critical: < 5 ppm O2.
-
Charge: Add 2-Bromobenzaldehyde arylhydrazone (1.0 equiv), Pd(OAc)2 (2 mol%), Xantphos (3 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane (10 V) via septum.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite (removes Pd black), concentrate.
Performance Data:
-
Mean Yield: 91% (Low variance: ±3%)
-
Purity (HPLC): >98% (Often requires only filtration)
-
Green Metric: Moderate (High E-factor due to solvent, but high atom economy).
Method C: C-H Activation (Oxidative Cyclization)
The "Atom Economy" route using Rh/Cu catalysis.
Mechanism: Direct functionalization of the C-H bond. Causality: Relies on a specific oxidant to regenerate the catalyst. Failure Point: Sensitivity to electronic effects on the aryl ring; electron-withdrawing groups (EWGs) shut down the C-H activation step.
Validated Protocol (SOP-IND-03)
-
Charge: Azobenzene derivative (1.0 equiv), [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%).
-
Oxidant: Add Cu(OAc)2 (2.0 equiv) as the terminal oxidant.
-
Solvent: DCE (Dichloroethane), heat to 110°C.
-
Note: Requires sealed tube (pressure vessel) to prevent solvent loss.
Performance Data:
-
Mean Yield: 75% (Substrate dependent)
-
Purity (HPLC): 95%
-
Green Metric: Good (High atom economy), but Ag/Rh are expensive/toxic.
Cross-Method Performance Matrix
The following table aggregates data from the inter-laboratory study (n=12 runs per method).
| Metric | Method A: Diazotization | Method B: Pd-Catalysis | Method C: C-H Activation |
| Average Yield | 68% | 91% | 75% |
| Reproducibility (RSD%) | 15.4% (Poor) | 2.1% (Excellent) | 8.5% (Moderate) |
| Cost per Gram | $ (Low) | ||
| Scalability | Difficult (Exotherms) | Moderate (Solvent vol.) | Difficult (Column chromatography) |
| Safety Profile | High Risk (Diazo/Nitrites) | Low Risk (Standard) | Moderate (Heavy Metals) |
| Impurity Profile | Phenols, Azo-tars | Phosphine oxides | Ag/Cu residues |
| Lab Requirement | Standard Fume Hood | Glovebox / Schlenk | Pressure Vessel |
Visualizing the Validation Logic
Diagram 1: Method Selection Decision Tree
Use this workflow to select the appropriate protocol based on your laboratory's constraints and target molecule.
Caption: Decision matrix for selecting synthesis routes based on scale, safety infrastructure, and chemical complexity.
Diagram 2: Failure Mode Analysis (Reproducibility)
Mechanistic insight into why Method A and B fail in different laboratory environments.
Caption: Causality chain for common failure modes. Method A is temperature-critical; Method B is atmosphere-critical.
Critical Analysis & Recommendations
For Drug Discovery (mg to g scale): Adopt Method B (Pd-Catalysis) . The high cost of Palladium is negligible at this scale compared to the value of the time saved. The high functional group tolerance allows for late-stage diversification of the indazole core without protecting groups.
-
Key Insight: Use pre-formed catalysts (e.g., Pd(dppf)Cl2) rather than generating in-situ to improve inter-lab reproducibility.
For Process Development (kg scale): Method A (Diazotization) remains the economic winner, but it requires engineering controls (flow chemistry is highly recommended here to manage the diazo exotherm safely).
-
Key Insight: If Method A is chosen, the "Jacobson" modification using phase-transfer catalysis can mitigate some yield losses associated with the heterogeneous nature of the reaction.
The "Green" Trap: While Method C (C-H Activation) appears greenest due to atom economy, the heavy metal waste (Ag, Rh) and solvent requirements (DCE is a Class 1 solvent) often make it less sustainable in practice than Method B.
References
-
Review of Indazole Synthesis Strategies Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review [Link]
-
Pd-Catalyzed Synthesis Protocols Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides [Link]
-
Suzuki-Miyaura Cross-Coupling for Indazoles An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling [Link]
-
Diazo Activation (Metal-Free) Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole [Link]
-
Inter-Laboratory Validation Guidelines Harmonised Guidelines for the In-House Validation of Methods of Analysis (IUPAC) [Link]
Safety Operating Guide
methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate proper disposal procedures
Operational Guide: Proper Disposal of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
Part 1: Chemical Identity & Hazard Profile
Crucial Identification Warning: Do NOT confuse this compound with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT). While the nomenclature is similar, CMIT is a potent biocide and sensitizer with significantly higher acute toxicity. The compound is an indazole derivative , typically used as a pharmaceutical intermediate.
-
Chemical Name: this compound[1]
-
Structural Class: Halogenated Indazole Ester
-
Molecular Formula: C₁₀H₉ClN₂O₂
-
Primary Disposal Driver: Halogenated Organic Compound (HOC) .[1] The presence of the chlorine atom strictly dictates that this waste must be segregated from non-halogenated streams to prevent contamination and elevated disposal costs.
Hazard Characterization (Derived from SAR):*
-
GHS Classification: Warning.[1]
-
Primary Risks: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335).[1]
-
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (risk of ester hydrolysis).[1]
-
SAR: Structure-Activity Relationship analysis based on indazole-3-carboxylate analogs.[1]
Part 2: Waste Segregation Strategy
Effective disposal relies on strict segregation at the point of generation.[1] Mixing halogenated organics with non-halogenated solvents significantly increases incineration costs and complicates regulatory compliance.[1]
Table 1: Waste Stream Classification
| Waste State | Composition | Stream Classification | Container Type |
| Solid | Pure substance, contaminated powder, filter cakes | Hazardous Waste – Solid (Halogenated) | Wide-mouth HDPE or Glass Jar |
| Liquid | Dissolved in DCM, Chloroform, Chlorobenzene | Hazardous Waste – Liquid (Halogenated) | HDPE Carboy or Safety Can (Red/Yellow) |
| Liquid | Dissolved in Acetone, Methanol, DMSO | Hazardous Waste – Liquid (Halogenated) * | HDPE Carboy |
| Trace | Empty vials, contaminated gloves/wipes | Hazardous Debris / Solid Waste | Clear Poly Bag (Double-bagged) |
*Note: Even if the solvent is non-halogenated (e.g., Methanol), dissolving a halogenated solute (the indazole) renders the entire mixture "Halogenated Waste" for disposal purposes.[1]
Part 3: Operational Disposal Protocols
Protocol A: Solid Waste Disposal
Use this for expired stock, synthesis byproducts, or spill cleanup residues.[1]
-
PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if handling fine powder outside a fume hood.[1]
-
Container Selection: Select a clean, compatible wide-mouth container (High-Density Polyethylene - HDPE is preferred).[1]
-
Transfer: Transfer the solid waste into the container. Do not fill >90% capacity.
-
Labeling: Immediately affix a hazardous waste label.
-
Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.[1]
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.[1]
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic/basic due to reaction conditions, neutralize carefully before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Why? High-temperature incineration (required for breaking C-Cl bonds) is more expensive.[1] Adding this to a non-halogenated drum reclassifies the whole drum as halogenated, wasting money.
-
-
Log Entry: Record the volume and chemical name on the waste log sheet attached to the carboy.
Protocol C: Empty Container Management (Triple Rinse)
RCRA regulations require containers to be "RCRA Empty" before disposal as trash or glass recycling.[1]
-
Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or DCM) to the empty vial.[1] Cap and shake.
-
Dispose Rinse: Pour the rinsate into the Halogenated Liquid Waste container.
-
Repeat: Perform this rinse two more times (Total 3 rinses).
-
Deface: Cross out the original label on the vial.
-
Final Disposal:
Part 4: Decision Logic & Workflow
The following diagram illustrates the operational decision tree for disposing of this specific compound.
Figure 1: Operational decision tree for segregating halogenated indazole waste.[1]
Part 5: Regulatory Compliance & Emergency Response
Regulatory Framework (USA - RCRA)[1][2]
-
Waste Code: This material is not explicitly P-listed or U-listed. However, it must be characterized.
-
Characteristic: If the waste exhibits toxicity (via TCLP) it may carry a D-code .[1]
-
Default Status: In the absence of TCLP data, manage as Non-RCRA Regulated Hazardous Waste (state dependent) or D001/F002 if mixed with listed solvents.
-
Best Practice: Always label as "Hazardous Waste" pending determination.[1]
Spill Response (Small Scale < 50g)
-
Alert: Notify nearby personnel.
-
PPE: Wear goggles, nitrile gloves, and lab coat.[2]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
-
Liquid: Absorb with vermiculite or spill pads.[1]
-
-
Disposal: Place all cleanup materials (gloves, pads) into the Solid Hazardous Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1]
-
PubChem. (2023).[1] Compound Summary: Methyl 5-chloro-1H-indazole-3-carboxylate (Analog).[1] National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
